Ethanedioic acid, Cupric Salt
Description
Significance in Modern Coordination Chemistry and Materials Science
Copper(II) oxalate (B1200264) holds a notable position in the fields of coordination chemistry and materials science. The oxalate ion (C₂O₄²⁻) is a versatile bidentate ligand, meaning it can bind to a central metal ion through two of its atoms. libretexts.org This capability allows for the formation of a wide variety of coordination polymers and complexes with diverse structures, including mononuclear, dinuclear, and polynuclear species. encyclopedia.pubwisdomlib.org The study of these complexes is crucial for understanding magnetic interactions, as the oxalate bridge can facilitate both ferromagnetic and antiferromagnetic coupling between metal centers. encyclopedia.pub
In materials science, copper(II) oxalate is recognized for its role in producing metal oxide nanomaterials due to its ability to decompose at relatively low temperatures. wisdomlib.org The controlled synthesis of nanostructured materials is a significant area of research, and copper oxalate serves as a key precursor in these processes. nih.gov Its ability to form self-assembled, ordered nanostructures makes it a promising material for tailoring properties at the nanoscale. nih.gov
Overview of Foundational Research Areas
Foundational research on copper(II) oxalate encompasses its synthesis, structural characterization, and thermal decomposition.
Synthesis and Structure: Synthetic copper(II) oxalate is typically prepared via a precipitation reaction. rsc.orgresearchgate.net Various methods have been explored to control the particle size and morphology, including solvothermal methods, controlled precipitation, and the use of surfactants. researchgate.netrsc.orgrsc.org For instance, the use of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can induce a transition from three-dimensional to two-dimensional particle growth. rsc.org
The crystal structure of anhydrous copper(II) oxalate has been described as consisting of infinite chains of copper ions linked by oxalate molecules. researchgate.netmdpi.com It crystallizes in the monoclinic space group P2₁/c. rsc.orgresearchgate.net Unlike other first-row transition-metal oxalates that often form as dihydrates, copper oxalate typically forms as an anhydrous chain with some surface-adsorbed or "zeolitic" water that doesn't significantly alter the fundamental structure. researchgate.netcsic.es
Interactive Table: Crystal Structure Data for Cupric Ethanedioate
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9598(1) rsc.orgresearchgate.net |
| b (Å) | 5.6089(1) rsc.orgresearchgate.net |
| c (Å) | 5.1138(1) rsc.orgresearchgate.net |
Thermal Decomposition: The thermal decomposition of copper(II) oxalate is a complex process that is highly dependent on the surrounding atmosphere. researchgate.net
In an inert atmosphere (like argon), it decomposes to pure copper at approximately 295°C. rsc.orgresearchgate.net
In air , the decomposition is a multi-step process. It first converts to copper(I) oxide (Cu₂O) at around 215°C and then oxidizes further to copper(II) oxide (CuO) at about 345°C. rsc.orgresearchgate.net
Studies have shown that in atmospheres often considered inert, such as nitrogen , the decomposition can be exothermic. researchgate.netcore.ac.uk
These decomposition pathways are crucial for its application as a precursor. researchgate.net
Role as a Precursor in Advanced Materials Synthesis
Copper(II) oxalate is a valuable precursor for the synthesis of various advanced materials, particularly copper and copper oxide nanoparticles. wisdomlib.orgbioinfopublication.org Metal oxalates are advantageous because they can be transformed into metallic or metal oxide crystals through thermal decomposition, releasing carbon dioxide gas and leaving minimal byproducts. rsc.org
Synthesis of Copper and Copper Oxide Nanoparticles: By carefully controlling the conditions of its thermal decomposition (calcination), copper(II) oxalate can be used to produce nanoparticles of copper (Cu), copper(I) oxide (Cu₂O), or copper(II) oxide (CuO) with specific sizes and morphologies. wisdomlib.orgresearchgate.netrsc.orgresearchgate.net For example, calcining copper oxalate nanodisks at 350°C in a static air atmosphere has been shown to produce spherical copper oxide nanoparticles with average diameters around 55 nm. rsc.org
The synthesis process can be tailored to achieve desired outcomes. For instance, green synthesis methods have been developed using natural extracts, such as from the Averrhoa bilimbi fruit, to precipitate copper oxalate, which is then thermally decomposed to form copper oxide nanoparticles. wisdomlib.org Electron-induced synthesis is another innovative approach where copper(II) oxalate layers are used to form surface-supported copper nanoparticles. beilstein-journals.orgnih.gov
Other Applications: Beyond nanoparticles, copper(II) oxalate is used to create other nanostructures like porous dandelion-like copper(II) hydroxide (B78521) (Cu(OH)₂) structures. researchgate.net It also serves as a catalyst in various organic reactions and in the synthesis of polymer blends. nih.govwikipedia.orgresearchgate.net
Interactive Table: Decomposition Products of Cupric Ethanedioate
| Atmosphere | Temperature (°C) | Primary Product(s) |
|---|---|---|
| Inert (Argon) | 295 | Copper (Cu) rsc.orgresearchgate.net |
| Air | 215 | Copper(I) Oxide (Cu₂O) rsc.orgresearchgate.net |
| Air | 345 | Copper(II) Oxide (CuO) rsc.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
28356-46-9 |
|---|---|
Molecular Formula |
C4H2CuO8 |
Molecular Weight |
241.60 g/mol |
IUPAC Name |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Ii Oxalate Materials
Solution-Phase Precipitation Techniques
Solution-phase precipitation is a widely employed method for synthesizing copper(II) oxalate (B1200264) due to its simplicity and scalability. This technique involves the reaction of a soluble copper(II) salt with an oxalic acid or oxalate salt solution, leading to the precipitation of the sparingly soluble copper(II) oxalate. wikipedia.orgnih.gov
The morphological and structural characteristics of copper(II) oxalate are highly dependent on the precise control of precipitation parameters. Factors such as the concentration of copper and oxalate ions, the rate at which reagents are added to the reactor, and the reaction temperature all play a crucial role in the formation of the final product. rsc.org For instance, the Taguchi robust design method has been utilized to systematically investigate the influence of these variables on the formation of CuC₂O₄ nano-disks. rsc.org
The order of mixing the reactant solutions can also affect the crystal size of the resulting copper(II) oxalate complex. libretexts.org Heating the solutions of the copper(II) salt and the oxalate source to approximately 60 °C before mixing, followed by cooling in an ice water bath, is a common practice to promote the formation of well-defined crystals. libretexts.org
Table 1: Influence of Precipitation Parameters on Copper(II) Oxalate Synthesis
| Parameter | Effect on Product Characteristics |
|---|---|
| Ion Concentration | Affects nucleation and growth rates, influencing particle size. rsc.org |
| Reagent Flow Rate | Controls the level of supersaturation, impacting particle morphology. rsc.org |
| Temperature | Influences solubility and reaction kinetics, thereby affecting crystal size and structure. rsc.org |
| Mixing Order | Can determine the final crystal size of the product. libretexts.org |
The choice of precursor salts significantly impacts the properties of the synthesized copper(II) oxalate. Different copper salts, such as copper sulfate (B86663) (CuSO₄) and copper nitrate (B79036) (Cu(NO₃)₂), can lead to the formation of copper oxalate with varying degrees of hydration. nih.gov For example, using copper nitrate and oxalic acid has been shown to produce anhydrous CuC₂O₄, while the reaction of copper sulfate with potassium oxalate can yield CuC₂O₄·0.5H₂O. nih.gov
Similarly, the source of the oxalate anion can influence the reaction. Besides oxalic acid, soluble oxalate salts like potassium oxalate (K₂C₂O₄) and ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) are commonly used. nih.govat.ua An innovative and environmentally friendly approach involves the use of natural sources for oxalic acid, such as the fruit extract of Averrhoa bilimbi L. (bilimbi). wisdomlib.org This green synthesis method avoids the need for synthetic reagents. wisdomlib.org Another unconventional source of the oxalate ligand is L-ascorbic acid, which has been successfully used to synthesize well-formed square-like copper oxalate particles under ambient conditions. nih.gov
Table 2: Effect of Precursor Selection on Copper(II) Oxalate Hydration State
| Copper Salt Precursor | Oxalate Source | Resulting Hydrate |
|---|---|---|
| Copper nitrate | Oxalic acid | Anhydrous CuC₂O₄ nih.gov |
Surfactants and polymeric additives are instrumental in controlling the morphology and nanostructure of copper(II) oxalate particles. core.ac.ukresearchgate.net These agents can selectively interact with different crystallographic faces of the primary particles, thereby influencing their aggregation kinetics and final shape. core.ac.ukresearchgate.net
For example, the addition of the cationic surfactant cetyltrimethylammonium bromide (CTAB) can induce a morphological transition of copper oxalate particles from three-dimensional square-like structures to two-dimensional disk-like particles. nih.gov The concentration of CTAB plays a crucial role, with higher concentrations leading to stronger inhibition of crystal assembly along the semanticscholar.org direction. nih.gov
Polymeric additives, such as cellulose (B213188) derivatives, also demonstrate a significant influence on particle shape. The effect is sensitive to both the molecular weight and the functional groups of the polymer. core.ac.uk For instance, methyl cellulose tends to produce elongated particles, whereas propyl celluloses result in platelet-like particles. core.ac.uk The presence of complexing counter-ions, like acetate (B1210297), can also alter the morphology, leading to the formation of platelets instead of the more common cushion-like structures. core.ac.ukresearchgate.net
Table 3: Impact of Additives on Copper(II) Oxalate Morphology
| Additive | Effect on Morphology |
|---|---|
| Cetyltrimethylammonium bromide (CTAB) | Induces transition from 3D square-like to 2D disk-like particles. nih.gov |
| Methyl Cellulose | Promotes the formation of elongated particles. core.ac.uk |
| Propyl Celluloses | Leads to the formation of platelet-like particles. core.ac.uk |
| Acetate Ions | Results in the formation of platelets instead of cushion-like morphology. core.ac.ukresearchgate.net |
The pH of the reaction medium is a critical parameter that governs the structural assembly and coordination abilities of the oxalate ligand. semanticscholar.orgresearchgate.net By controlling the pH, it is possible to direct the synthesis towards specific copper(II) oxalate complexes. For instance, in a system involving Cu(NO₃)₂·3H₂O, Na₂C₂O₄, and N,N'-ditopic coligands, a one-dimensional coordination polymer was obtained at pH values between 2 and 4. researchgate.net At a pH of 4, a different two-dimensional square-grid network was formed, highlighting the profound influence of pH on the final product structure. researchgate.net An increase in the molar ratio of oxalic acid can lead to an increase in the pH of the reaction solution, which in turn inhibits the protonation of the oxalate ion, resulting in a higher concentration of C₂O₄²⁻ ions available for reaction. researchgate.net
Solvothermal Synthesis Approaches for Nanostructures
Solvothermal synthesis is an effective method for preparing nanostructured materials, including copper(II) oxalate. researchgate.netsigmaaldrich.com This technique involves a chemical reaction in a closed system, such as an autoclave, where the solvent is heated above its boiling point to create high pressure. sigmaaldrich.com These conditions facilitate the dissolution and recrystallization of materials, allowing for the synthesis of nanostructures with controlled size and morphology. sigmaaldrich.com
Copper(II) oxalate nanostructures have been successfully synthesized via solvothermal methods without the need for any surfactants. researchgate.net This approach is significant as it can be a precursor route for producing other copper-based nanostructures like porous dandelion-like Cu(OH)₂. researchgate.net The properties of the final product are dependent on the reaction conditions and the nature of the precursor molecules. researchgate.net
Mechanochemical Routes to Nanomaterials
Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. youtube.com This approach is considered a green chemistry technique as it often minimizes the use of solvents and can be more energy-efficient than traditional methods. youtube.com
This technique has been applied to synthesize various nanostructures of copper compounds by reacting copper(II) acetate monohydrate with diammonium oxalate monohydrate in different ratios under solvent-free conditions. researchgate.net The resulting nanostructures, which can include nanowires, nanorods, and nanoparticles, are characterized by their distinct morphologies. researchgate.net
Surface-Confined Fabrication Methods
Surface-confined synthesis allows for the direct growth of copper(II) oxalate materials on a substrate, enabling the formation of well-defined layers and patterns. This approach is particularly advantageous for creating components for nanoelectronics and catalysis, where the architecture of the material at the nanoscale is critical. Two prominent methods in this category are layer-by-layer deposition on functionalized substrates and electron-induced transformations of surface layers.
The layer-by-layer (LbL) deposition technique is a versatile method for constructing thin films with molecular-level precision. This process involves the sequential immersion of a functionalized substrate into solutions of the constituent components, in this case, a copper(II) salt and an oxalate source.
The synthesis is typically performed on a substrate, such as gold, that has been pre-coated with a self-assembled monolayer (SAM) terminating in a functional group like a carboxylic acid. beilstein-journals.orgrsc.org This functionalized surface provides binding sites for the initial layer of copper ions. The process then continues with alternating dips into an ethanolic solution of copper(II) acetate and a solution of oxalic acid, with rinsing steps in between to remove any non-adsorbed material. beilstein-journals.orgrsc.org This cyclic process allows for the gradual build-up of a copper(II) oxalate film, with the thickness being controlled by the number of deposition cycles. beilstein-journals.org The growth of the film can be monitored in real-time using techniques such as reflection absorption infrared spectroscopy (RAIRS). beilstein-journals.orgrsc.org
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Substrate | The base material for film deposition. | Gold (Au) coated with a carboxy-terminated self-assembled monolayer (SAM), such as mercaptoundecanoic acid (MUA). | beilstein-journals.orgrsc.org |
| Precursor Solutions | Solutions containing the copper and oxalate ions. | Ethanolic solutions of copper(II) acetate and oxalic acid. | beilstein-journals.orgrsc.org |
| Deposition Process | The sequential steps to build the film. | Alternating immersion of the substrate into the precursor solutions with intermediate rinsing steps. | beilstein-journals.orgrsc.org |
| Film Growth | The progression of film thickness. | The film thickness increases with the number of deposition cycles. | beilstein-journals.org |
| Characterization | Techniques used to analyze the film. | Reflection Absorption Infrared Spectroscopy (RAIRS), Helium Ion Microscopy (HIM), X-ray Photoelectron Spectroscopy (XPS). | beilstein-journals.org |
Surface-grown layers of copper(II) oxalate can be precisely patterned and transformed through the use of low-energy electron beams. beilstein-journals.org This technique offers a direct-write approach to fabricating nanoscale structures without the need for masks or resists. When a focused electron beam is directed at the copper(II) oxalate precursor layer, it induces a chemical transformation.
The electron-induced process leads to the decomposition of the oxalate ions and the reduction of the copper(II) ions to elemental copper. beilstein-journals.org This results in the formation of metallic copper nanoparticles at the irradiated areas. beilstein-journals.org The size and distribution of the resulting nanoparticles are influenced by the electron dose and energy, as well as the thickness of the initial copper(II) oxalate layer. beilstein-journals.org This method provides a pathway to create well-defined metallic nanostructures on a surface, with the unexposed precursor material being easily removable. beilstein-journals.org The transformation can be monitored by techniques such as X-ray photoelectron spectroscopy (XPS), which confirms the change in the oxidation state of copper. beilstein-journals.org
| Parameter | Description | Observed Outcome | Reference |
|---|---|---|---|
| Electron Beam Energy | The kinetic energy of the electrons used for irradiation. | Energies in the range of 50 eV to 500 eV have been shown to be effective. A threshold for the decomposition to CO2 has been identified at approximately 3.5 eV to 4 eV. | beilstein-journals.orgresearchgate.net |
| Electron Exposure (Dose) | The total number of electrons delivered to a unit area. | Increasing the electron dose leads to the progressive decomposition of the copper(II) oxalate and the emergence of copper nanoparticles. An exposure of 16000 μC/cm² at 50 eV results in the reduction to metallic copper. | beilstein-journals.org |
| Resulting Material | The product of the electron-induced transformation. | Formation of spherical, metallic copper nanoparticles with well-defined sizes. | beilstein-journals.org |
| Byproducts | Volatile products from the decomposition. | The oxalate ions are completely removed, primarily through the formation of CO2. | beilstein-journals.org |
| Process Control | Factors determining the final nanostructure. | The size of the nanoparticles is primarily controlled by the available amount of the precursor material. | beilstein-journals.org |
Crystallographic Investigations and Structural Elucidation
Anhydrous Copper(II) Oxalate (B1200264) Crystal Structures
Anhydrous copper(II) oxalate (CuC₂O₄) has been the subject of detailed structural analysis, primarily through powder diffraction methods due to the difficulty in synthesizing single crystals of sufficient quality. researchgate.net Investigations combining synchrotron X-ray and neutron powder diffraction data have provided a comprehensive model of its crystal structure. dtu.dkrsc.org
Synthetic anhydrous copper(II) oxalate is described as crystallizing in the monoclinic space group P2₁/c (No. 14), in the P12₁/n1 setting. dtu.dkrsc.org The structure consists of a random stacking of CuC₂O₄ micro-crystallites. dtu.dkrsc.org This randomness leads to considerable broadening of several Bragg peaks in diffraction patterns, indicative of highly anisotropic microstructural size and strain effects. dtu.dkrsc.org Within this structure, half of the copper atoms are located at the (2a) Wyckoff positions, and the other half are at the (2b) positions, with the oxalate molecules correspondingly centered around the (2b) and (2a) sites, respectively. dtu.dkrsc.org Thermogravimetric analysis performed under an inert atmosphere confirms the absence of crystal water in the anhydrous form. dtu.dkrsc.org
Table 1: Crystallographic Data for Anhydrous Copper(II) Oxalate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | CuC₂O₄ | dtu.dkrsc.org |
| Crystal System | Monoclinic | dtu.dkrsc.org |
| Space Group | P2₁/c (P12₁/n1 setting) | dtu.dkrsc.org |
| a (Å) | 5.9598(1) | dtu.dkrsc.org |
| b (Å) | 5.6089(1) | dtu.dkrsc.org |
| c (Å) | 5.1138(1) | dtu.dkrsc.org |
Hydrated Copper(II) Oxalate Structures and Biomineral Analogs (e.g., Moolooite)
Hydrated copper(II) oxalate exists naturally as the rare biomineral moolooite. wikipedia.orgspbu.ru This mineral is formed through the interaction of solutions derived from bird guano with weathering copper sulfides. wikipedia.orgrruff.info The general formula for moolooite is given as Cu(C₂O₄)·n(H₂O), where n is less than 1. wikipedia.org Specifically, a composition corresponding to CuC₂O₄·0.44H₂O has been reported. dtu.dkrsc.orgcambridge.org
The crystal structure of moolooite is orthorhombic, with the space group Pnnm. wikipedia.orgcambridge.org The structure is built from infinite ribbon-like chains of alternating Cu²⁺ and (C₂O₄)²⁻ ions. rruff.infocambridge.org These chains are arranged in layers that are stacked in a way that allows for the completion of the octahedral coordination of the copper ions by oxygen atoms in adjacent layers. rruff.infocambridge.org The water in moolooite is considered to be zeolitic in character, playing a minimal role in the primary structural framework. rruff.infocambridge.org Recent studies have successfully synthesized single crystals of a moolooite analog, allowing for a more refined structural analysis from single-crystal X-ray diffraction data. spbu.rumdpi.com These studies highlight the significant contribution of diffuse scattering in the diffraction data, which is attributed to nanostructural disorder caused by stacking faults of the copper oxalate chains. mdpi.com The amount of water incorporated into the crystal structure can be variable, which in turn causes instability in the structure. spbu.ru
Table 2: Crystallographic Data for Moolooite (Hydrated Copper(II) Oxalate)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Cu(C₂O₄)·n(H₂O) (n < 1) | wikipedia.org |
| Crystal System | Orthorhombic | wikipedia.orgcambridge.org |
| Space Group | Pnnm | wikipedia.org |
| a (Å) | 5.35 | cambridge.org |
| b (Å) | 5.63 | cambridge.org |
| c (Å) | 2.56 | cambridge.org |
Structural Analysis of Coordination Polymers
The oxalate ligand is a versatile bridging unit that can link copper(II) centers to form a wide array of coordination polymers with varying dimensionalities and topologies. mdpi.com
The combination of copper(II) ions with oxalate and other terminal ligands frequently leads to the formation of discrete dinuclear and oligonuclear complexes. mdpi.comnih.gov In these structures, the oxalate ion typically acts as a bis(bidentate) bridging ligand, connecting two copper centers. nih.govencyclopedia.pubnih.gov An example is the dinuclear complex [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)], where 'bipy' is 2,2'-bipyridine (B1663995) and 'bzt' is benzoate. mdpi.com In this centrosymmetric dimer, the two copper(II) ions are bridged by the oxalate ligand. mdpi.comnih.govnih.gov The coordination environment around each copper ion is a distorted octahedron. nih.govencyclopedia.pub The formation of such discrete polynuclear species is often favored by the presence of bulky terminal ligands that prevent further extension into polymeric chains. encyclopedia.pub
When less sterically demanding terminal ligands are employed, or under specific reaction conditions, copper(II) oxalate can form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.comrsc.org In many 1D polymers, oxalate ions bridge copper centers to form zig-zag chains. mdpi.com The coordination sphere of the copper(II) is often completed by other ligands, such as 2,2'-bipyridine and water molecules. mdpi.com These chains can then be further organized into higher-dimensional structures through non-covalent interactions like hydrogen bonding or π-π stacking. nih.gov The oxalate ligand can adopt various coordination modes to bridge copper ions, leading to a diversity of network topologies. researchgate.net For instance, in some 2D networks, three crystallographically independent oxalate ions can bridge Cu(II) ions in three different coordination modes. researchgate.net
Influence of Counterions and Terminal Ligands on Crystal Architecture
The final crystal architecture of copper(II) oxalate-containing compounds is profoundly influenced by the choice of counterions and terminal ligands.
Counterions, such as alkali metal cations (e.g., Na⁺, K⁺) or ammonium (B1175870), can also direct the crystal structure. researchgate.netst-andrews.ac.uk In compounds like Na₂Cu(C₂O₄)₂, the [Cu(C₂O₄)₂]²⁻ units are connected through electrostatic interactions with the Na⁺ cations, leading to a specific stacking pattern. st-andrews.ac.uk The presence of different cations or the incorporation of water of crystallization can lead to different stacking arrangements of the [Cu(C₂O₄)₂]²⁻ moieties. st-andrews.ac.uk For example, the crystal structure of K₂Cu(C₂O₄)₂·xH₂O varies with the degree of hydration. st-andrews.ac.uk Hydrogen bonding involving counterions and coordinated or lattice water molecules is also a significant factor in consolidating the three-dimensional crystal packing. researchgate.net
Advanced Diffraction Techniques in Structural Characterization
The structural elucidation of copper(II) oxalate and its derivatives has greatly benefited from the application of advanced diffraction techniques, particularly for materials that are not amenable to conventional single-crystal X-ray diffraction.
Synchrotron X-ray powder diffraction (SXRD) provides high-resolution data that is essential for the ab initio structure determination of microcrystalline powders of anhydrous copper(II) oxalate. dtu.dkrsc.orgmdpi.comresearchgate.net The high intensity and collimation of synchrotron radiation allow for the collection of high-quality diffraction patterns, enabling the refinement of complex structural models that can account for factors like stacking faults and anisotropic peak broadening. dtu.dkrsc.orgmdpi.com
Neutron powder diffraction is a complementary technique that is particularly useful for accurately locating light atoms, such as oxygen, in the presence of heavier metal atoms like copper. dtu.dkrsc.org In the structural analysis of anhydrous copper(II) oxalate, neutron diffraction data was crucial for determining the atomic coordinates. dtu.dkrsc.org
Single-Crystal X-ray Diffraction Studies
For a long time, the growth of single crystals of copper oxalate suitable for X-ray diffraction analysis remained a significant challenge, hindering a definitive structural solution. mdpi.comnih.gov The naturally occurring mineral form, moolooite (Cu(C₂O₄)·nH₂O), and synthetically produced powders were not amenable to single-crystal studies. mdpi.comnih.gov
A breakthrough was recently achieved with the first successful preparation of single crystals of a synthetic analog of moolooite and the subsequent refinement of its crystal structure using single-crystal X-ray diffraction (SCXRD). mdpi.comnih.gov This pioneering work provided unprecedented insight into the compound's structure. The analysis revealed that while an orthorhombic unit cell could be used for data processing, the structure was best solved and refined in the Pnnm space group. mdpi.com
A critical finding from the SCXRD experiment was the presence of significant diffuse scattering in the diffraction data. mdpi.comnih.gov This phenomenon was attributed to nanostructural disorder arising from stacking faults of the copper oxalate chains as they grow. mdpi.comnih.gov This type of disorder can lead to breaks in the chains, creating sites where water molecules may be incorporated. This observation helps explain the variable water content reported for moolooite and synthetic samples, suggesting that while the ideal structure is anhydrous Cu(C₂O₄), the real material often contains "structural" water within these defects. mdpi.comnih.gov
The detailed structural model derived from this single-crystal data provides a foundational understanding of the atomic arrangement, even with the inherent disorder.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnnm |
| a (Å) | 5.601(2) |
| b (Å) | 5.415(3) |
| c (Å) | 2.5553(8) |
| Volume (ų) | 77.50(5) |
| R₁ | 7.26% |
| wR₂ | 20.27% |
Crystallographic data for the synthetic analog of moolooite from single-crystal X-ray diffraction. mdpi.com
Powder X-ray Diffraction for Phase Identification and Microstructure
Powder X-ray diffraction (PXRD) has been an essential tool for the routine identification and microstructural analysis of copper(II) oxalate. Conventional PXRD patterns of synthetic samples consistently match that of the mineral moolooite. rsc.orgdtu.dk This technique is fundamental for confirming the phase purity of newly synthesized batches.
More advanced studies utilizing high-resolution synchrotron PXRD have been instrumental in resolving the compound's complex structure, which was not achievable with single crystals until recently. mdpi.comrsc.org Analysis of the diffraction patterns revealed that many of the Bragg peaks exhibit considerable broadening. rsc.org This broadening is not uniform across all peaks, indicating highly anisotropic microstructural effects, which are variations in crystallite size and strain along different crystallographic directions. rsc.org
By combining synchrotron PXRD with neutron diffraction data, researchers proposed a structural model described in the monoclinic space group P2₁/c. rsc.orgdtu.dk This model successfully accounted for the observed peak positions and intensities. High-temperature in-situ synchrotron PXRD has also been used to monitor the thermal decomposition of copper(II) oxalate in real-time. These studies showed that in an air atmosphere, the compound transforms first into copper(I) oxide (Cu₂O) at approximately 215 °C, and upon further heating, oxidizes to copper(II) oxide (CuO) at around 345 °C. mdpi.comrsc.org
| Source | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| Synchrotron PXRD rsc.orgdtu.dk | P2₁/c (P12₁/n1 setting) | 5.9598(1) | 5.6089(1) | 5.1138(1) | 115.320(1) |
| Neutron Powder Diffraction (5 K) dtu.dk | P2₁/c (P12₁/n1 setting) | 5.9569(2) | 5.5528(1) | 5.1247(1) | 115.177(2) |
Unit cell parameters for copper(II) oxalate determined from powder diffraction data.
Neutron Diffraction for Atomic Coordinate Determination
Neutron diffraction provides a powerful complementary technique to X-ray diffraction, primarily because neutrons scatter from atomic nuclei rather than electron clouds. This makes it particularly effective for accurately locating light atoms and distinguishing between elements with similar numbers of electrons.
In the case of copper(II) oxalate, a crystal structure investigation was performed using a combination of synchrotron X-ray and neutron powder diffraction data. rsc.org A neutron diffraction pattern was collected at a low temperature of 5 K. rsc.orgdtu.dk The refinement of this neutron data, using the FullProf software suite, was crucial for determining the precise atomic coordinates of the anhydrous compound, CuC₂O₄. rsc.org
Coordination Chemistry of Copper Ii Oxalate Systems
Oxalate (B1200264) as a Bridging Ligand in Multimetallic Complexes
The oxalate ion is particularly well-known for its ability to act as a bridging ligand, connecting two or more metal centers to form multinuclear complexes. In copper(II) systems, the most common bridging mode is bis(bidentate), where each of the two copper(II) centers is chelated by one pair of oxygen atoms from the oxalate ligand. mdpi.com This arrangement facilitates magnetic exchange interactions between the bridged metal ions.
The nature of this magnetic interaction—be it ferromagnetic or antiferromagnetic—is highly dependent on the geometry of the resulting complex. encyclopedia.pub Specifically, the degree of overlap between the magnetic orbitals of the copper(II) centers, which is mediated by the oxalate bridge, dictates the sign and magnitude of the magnetic coupling constant (J). encyclopedia.pub Steric hindrance from other ancillary ligands can influence the orientation of these orbitals, thereby tuning the magnetic properties. encyclopedia.pub
The combination of copper(II) ions and oxalate ligands has led to the synthesis and characterization of a broad structural variety of complexes with different nuclearities. These include:
Mononuclear species encyclopedia.pub
Dinuclear complexes mdpi.comencyclopedia.pub
Trinuclear clusters encyclopedia.pub
Tetranuclear and hexanuclear species encyclopedia.pub
One-, two-, and three-dimensional coordination polymers encyclopedia.pubresearchgate.net
A notable example is the dinuclear complex [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)], where 'bipy' is 2,2′-bipyridine, 'bzt' is benzoate, and 'ox' is the oxalate bridge. In this compound, the oxalate ligand adopts the typical bis(bidentate) coordination mode. mdpi.com The magnetic susceptibility measurements for this complex indicated a weak intramolecular ferromagnetic interaction (J = +2.9 cm⁻¹) between the copper(II) centers. encyclopedia.pub
| Complex Nuclearity | Role of Oxalate Ligand | Reference |
| Dinuclear | Bis(bidentate) bridging ligand mediating magnetic exchange. | mdpi.comencyclopedia.pub |
| Polymeric | Formation of extended one-, two-, or three-dimensional networks. | encyclopedia.pubresearchgate.net |
Heteroleptic Copper(II) Oxalate Complexes
Heteroleptic complexes are those that contain more than one type of ligand coordinated to the central metal ion. In the context of copper(II) oxalate chemistry, these systems offer significant structural and electronic versatility. encyclopedia.pub The properties of the resulting complex can be modulated by the careful selection of ancillary ligands in addition to the oxalate ion. encyclopedia.pub
A wide range of heteroleptic copper(II) oxalate complexes have been synthesized and structurally characterized. These often involve N-donor heterocyclic ligands. For instance, the reaction of copper(II) salts with oxalate and ligands such as imidazole, N-benzylimidazole, and 2-methylimidazole has yielded a series of complexes with varying structures. semanticscholar.orgresearchgate.net
An example of a well-characterized heteroleptic complex is [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)]. mdpi.com This dinuclear complex was synthesized from the reaction of copper(II) acetate (B1210297) monohydrate, benzoic acid, 2,2′-bipyridine, and oxalic acid dihydrate in methanol. encyclopedia.pub The coordination sphere of each copper(II) ion is completed by a bidentate 2,2'-bipyridine (B1663995) ligand, a monodentate benzoate ligand, and a water molecule, in addition to the bridging oxalate. mdpi.com Other examples include mixed-ligand complexes with amino acids, such as aspartic acid and cysteine, where the oxalate acts as a primary ligand and the amino acid as a secondary ligand. at.ua
| Ancillary Ligand Type | Example Ligand | Resulting Complex Type | Reference |
| N-donor Heterocycles | 2,2′-bipyridine, Imidazole derivatives | Dinuclear, Polymeric | mdpi.comsemanticscholar.orgresearchgate.net |
| Carboxylates | Benzoate | Dinuclear | mdpi.com |
| Amino Acids | Aspartic acid, Cysteine | Mononuclear | at.ua |
Ligand Field Effects and Geometric Distortions in Copper(II) Centers
The d⁹ electronic configuration of the copper(II) ion makes its complexes susceptible to geometric distortions due to the Jahn-Teller effect. This is a common feature in the coordination chemistry of copper(II) oxalate systems. researchgate.net The effect typically leads to an elongation of the axial bonds in an octahedral geometry, resulting in a tetragonally distorted octahedral environment. nih.gov
In the complex [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)], the coordination environment around each copper(II) ion is described as a distorted octahedron. mdpi.com The Jahn-Teller effect is evident in the elongation of the axial bonds, specifically the Cu–O bonds involving a water molecule and one of the oxalate oxygen atoms. nih.gov For instance, the Cu1–O8 and Cu1–O1 bond lengths are 2.378(2) Å and 2.426(3) Å, respectively, which are significantly longer than the equatorial bond lengths. mdpi.comnih.gov
The nature of the ancillary ligands plays a crucial role in influencing the precise geometry and the extent of the distortion. The ligand field created by the coordinated atoms affects the splitting of the d-orbitals of the copper(II) ion, which in turn influences the electronic spectrum and magnetic properties of the complex. encyclopedia.pub In six-coordinate copper(II) oxalate complexes, the geometry can range from a compressed to an elongated octahedron, depending on the electronic and steric properties of the other ligands present. researchgate.net
| Complex | Coordination Geometry | Key Distortion Feature | Reference |
| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | Distorted Octahedral | Elongation of axial Cu-O bonds. | mdpi.comnih.gov |
| [Cu(C₂O₄)(CH₅N)] | Jahn-Teller distorted six-coordinate | Two-dimensional coordination network. | researchgate.net |
Formation and Stability of Bis(oxalato)cuprate(II) Anions
The bis(oxalato)cuprate(II) anion, [Cu(C₂O₄)₂]²⁻, is a well-established and structurally characterized complex ion. It typically forms as a salt with various counter-ions, often organic cations derived from protonated amines or pyridines. rsc.orgbohrium.com The geometry of the copper(II) ion within this anion is most commonly a slightly distorted square-planar arrangement, with the copper coordinated to four oxygen atoms from two bidentate oxalate ligands. nih.govnih.gov
In the solid state, the [Cu(C₂O₄)₂]²⁻ anions can exist as discrete, non-polymerized units or they can polymerize through axial interactions between a copper center and an oxygen atom from an adjacent anion. rsc.orgresearchgate.net This polymerization leads to the formation of chain-like structures. rsc.org The choice of the counter-ion plays a critical role in determining the final crystal architecture, influencing whether the anions remain isolated or form extended structures. rsc.org
For example, in (C₅H₇N₂O)₂[Cu(C₂O₄)₂], the [Cu(C₂O₄)₂]²⁻ anions are not polymerized. rsc.org In contrast, in C₁₃H₁₆N₂[Cu(C₂O₄)₂], the anions polymerize to form a zigzag chain. rsc.org The stability of the crystal lattice in these salts is often enhanced by extensive hydrogen bonding networks involving the organic cations, the oxalate oxygen atoms, and sometimes co-crystallized solvent molecules like water or oxalic acid. bohrium.comnih.gov
| Counter-ion | Anion Structure | Coordination Geometry of Cu(II) | Reference |
| (C₅H₆N₅)⁺ (protonated 7-amino-1,2,4-triazolo[1,5-a]pyrimidine) | Discrete [Cu(C₂O₄)₂]²⁻ | Slightly distorted square-planar | nih.govnih.gov |
| (C₅H₇N₂O)⁺ (2-amino-3-hydroxypyridinium) | Discrete [Cu(C₂O₄)₂]²⁻ | Bidentate chelating oxalate | rsc.org |
| (C₁₃H₁₆N₂)₂⁺ (4,4′-trimethylenedipyridinium) | Polymeric zigzag chain | μ-oxalato-κ³O¹,O²:O¹′ | rsc.org |
| (C₇H₁₁N₂)⁺ (4-dimethylaminopyridinium) | Columnar stacks forming straight Cu(II) chains | Prolate CuO₆ octahedron | bohrium.com |
Computational Probing of Coordination Environments
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the properties of copper(II) oxalate complexes. These theoretical calculations provide valuable insights that complement experimental findings from techniques like X-ray crystallography and magnetic susceptibility measurements. mdpi.com
A key application of DFT in this field is the calculation of the magnetic exchange coupling constant (J). For oxalate-bridged dinuclear copper(II) complexes, DFT calculations can predict whether the interaction between the metal centers will be ferromagnetic or antiferromagnetic and estimate the magnitude of this interaction. encyclopedia.pub In the case of [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)], the calculated J value was in good agreement with the experimental data, confirming a weak ferromagnetic coupling. encyclopedia.pub
Computational studies are also used to analyze the electronic structure and interpret spectroscopic data, such as Electron Paramagnetic Resonance (EPR) spectra. encyclopedia.pub Furthermore, theoretical models can help to understand the influence of subtle geometric changes on the magnetic properties. rsc.org While studies specifically targeting the full coordination environment of copper(II) oxalate in solution are less common, general computational approaches for hydrated Cu(II) ions have shown that including both the first and second hydration shells is critical for accurately predicting thermodynamic properties and coordination numbers in aqueous solutions. nih.gov
| Computational Method | Property Investigated | System Type | Reference |
| Density Functional Theory (DFT) | Magnetic exchange coupling (J) | Dinuclear oxalate-bridged Cu(II) complexes | mdpi.comencyclopedia.pub |
| Density Functional Theory (DFT) | Electronic structure, EPR spectra | Dinuclear oxalate-bridged Cu(II) complexes | encyclopedia.pub |
| Density Functional Theory (DFT) | Magnetic interactions | Heterometallic Cu(II)-mesoxalate frameworks | rsc.org |
| DFT with Continuum Solvent Model | Structure and stability of hydrated complexes | General aqueous Cu(II) species | nih.gov |
Thermal Decomposition Pathways and Kinetic Studies
Dehydration Mechanisms of Hydrated Copper(II) Oxalate (B1200264)
Hydrated forms of copper(II) oxalate, such as the mineral Moolooite (CuC₂O₄·~0.44H₂O), lose their water of crystallization upon heating. rsc.orgnih.gov The dehydration process for copper(II) oxalate hemihydrate (CuC₂O₄·½H₂O) has been observed to occur in the temperature range of 150–265°C in a vacuum. researchgate.net Studies have shown that zeolitic-type water can be lost between 40 and 185°C in an air atmosphere. researchgate.net However, thermogravimetric analysis performed in an inert argon atmosphere on a synthetic sample matching the Moolooite pattern indicated that the material contained no crystal water, suggesting that the presence and bonding of water can vary depending on the sample's origin and synthesis method. rsc.orgnih.gov The dehydration step is the initial phase before the more complex decomposition of the oxalate moiety itself.
Influence of Atmospheric Conditions on Decomposition Products
The composition of the final solid residue from the thermal decomposition of copper(II) oxalate is critically dependent on the reactivity of the surrounding atmosphere. researchgate.netrsc.orgcore.ac.uk The primary decomposition of the oxalate ion generally occurs between 264°C and 310°C. core.ac.uk
In an inert atmosphere, such as nitrogen (N₂) or argon (Ar), the decomposition of copper(II) oxalate primarily yields metallic copper (Cu). rsc.orgnih.govrsc.org However, the solid residue is often a mixture of metallic copper and copper(I) oxide (Cu₂O). researchgate.netcore.ac.uk The formation of small amounts of copper(I) oxide can occur even in supposedly inert conditions, potentially due to trace amounts of residual air or the disproportionation of carbon dioxide (CO₂), a primary gaseous product of the decomposition. core.ac.uk The main competing reactions in an inert atmosphere are:
CuC₂O₄(s) → Cu(s) + 2CO₂(g)
2CuC₂O₄(s) → Cu₂O(s) + 3CO₂(g) + CO(g)
Thermogravimetric analysis in argon shows a reduction to pure copper at 295°C. rsc.orgnih.gov Similarly, studies under nitrogen also report metallic copper as the main product. researchgate.netrsc.org X-ray powder diffraction (XRPD) studies confirm that residues from decomposition under both argon and nitrogen consist mainly of copper metal with smaller amounts of copper(I) oxide. core.ac.uk
| Atmosphere | Primary Solid Product | Secondary Solid Product(s) | Reference |
|---|---|---|---|
| Nitrogen (N₂) | Metallic Copper (Cu) | Copper(I) Oxide (Cu₂O) | researchgate.netrsc.orgcore.ac.uk |
| Argon (Ar) | Metallic Copper (Cu) | Copper(I) Oxide (Cu₂O) | rsc.orgnih.govcore.ac.uk |
| Vacuum | Metallic Copper (Cu) | - | rsc.org |
CuC₂O₄(s) + ½O₂(g) → CuO(s) + 2CO₂(g)
| Atmosphere | Intermediate Solid Product(s) | Final Solid Product | Temperature (°C) | Reference |
|---|---|---|---|---|
| Air/Oxygen (O₂) | - | Copper(II) Oxide (CuO) | >300 | rsc.orgcore.ac.uk |
| Air | Copper(I) Oxide (Cu₂O) | Copper(II) Oxide (CuO) | ~215 (Cu₂O), ~345 (CuO) | rsc.orgnih.gov |
The thermal behavior of copper(II) oxalate shows significant complexity in mixed or self-generated atmospheres. The decomposition in nitrogen is reported as an exothermic process, while in argon, it appears to be endothermic. core.ac.uk This difference suggests that the "inert" gases may play a more complex role than simply providing a non-oxidizing environment. As the proportion of argon in a nitrogen-argon mixture decreases, the process shifts from endothermic to exothermic. core.ac.uk This complexity may arise from interactions between the gaseous products (CO₂, CO), the solid phases, and the purge gas itself. core.ac.uk
The three main competing decomposition reactions are:
CuC₂O₄(s) → Cu(s) + 2CO₂(g)
CuC₂O₄(s) → ½Cu₂O(s) + ½CO(g) + 1½CO₂(g)
CuC₂O₄(s) → CuO(s) + CO(g) + CO₂(g)
Mechanistic Investigations of Thermal Events
The mechanism of copper(II) oxalate decomposition involves multiple competing reaction pathways. The final solid product is dictated primarily by the gaseous environment. In an inert atmosphere such as nitrogen or argon, or under vacuum, the decomposition primarily yields metallic copper rsc.orgrsc.orgnih.gov. Conversely, in an oxidizing atmosphere like air or oxygen, the final product is copper(II) oxide rsc.orgrsc.org.
The main competing reactions are generally described as:
CuC₂O₄(s) → Cu(s) + 2CO₂(g)
CuC₂O₄(s) → ½Cu₂O(s) + ½CO(g) + 1½CO₂(g)
CuC₂O₄(s) → CuO(s) + CO(g) + CO₂(g) core.ac.uk
The identification of intermediate solid species has been crucial for elucidating the decomposition mechanism. Under inert atmospheres (argon and nitrogen), X-ray powder diffraction (XRPD) studies of the decomposition residues have identified the primary product as copper metal, with smaller quantities of copper(I) oxide (Cu₂O, cuprite) core.ac.ukresearchgate.net. Under certain conditions, trace amounts of copper(II) oxide (CuO, tenorite) have also been detected core.ac.ukresearchgate.net.
In an oxidizing atmosphere (air), time-resolved in situ synchrotron XRPD has shown that copper(II) oxalate first converts to the intermediate species copper(I) oxide at approximately 215 °C, which is subsequently oxidized to copper(II) oxide at around 345 °C nih.gov. While some earlier hypotheses suggested the formation of copper(I) oxalate as an intermediate, detailed kinetic studies have found no evidence to support its existence during the decomposition process rsc.orgrsc.org.
Analysis of the gaseous products evolved during decomposition confirms the release of both carbon dioxide (CO₂) and carbon monoxide (CO) core.ac.ukresearchgate.net. The primary gaseous product from the complete decomposition to metallic copper is carbon dioxide core.ac.uk. However, the formation of copper oxides (both Cu₂O and CuO) necessitates the evolution of carbon monoxide as well core.ac.uk. Evolved gas analysis coupled with thermogravimetry (TG-FT-IR) has confirmed the presence of both gases, with a weak IR absorption signal observed in the region corresponding to carbon monoxide core.ac.uk. The relative proportions of CO and CO₂ vary depending on the dominant reaction pathway, which is influenced by the surrounding atmosphere and other experimental conditions researchgate.net.
An interesting aspect of the copper(II) oxalate decomposition mechanism is the role of disproportionation reactions, particularly in explaining the thermal behavior under supposedly inert atmospheres. The decomposition is observed to be exothermic in nitrogen but endothermic in argon core.ac.uk. One proposed explanation for this difference involves the disproportionation of the evolved carbon dioxide gas core.ac.ukresearchgate.net.
Theoretical and Computational Chemistry of Cupric Ethanedioate
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of copper(II) oxalate (B1200264) and its complexes. nih.govresearchgate.net These quantum chemical calculations are used to optimize the molecular geometry of both oxidized and reduced states, calculate Gibbs free energies, and predict redox potentials. researchgate.netrsc.org For instance, DFT calculations have been successfully used to corroborate experimental findings in dinuclear copper(II) complexes bridged by an oxalate ligand. nih.govmdpi.com
Spectroscopic Property Simulations
Computational simulations are crucial for interpreting experimental spectra and assigning specific spectral features to underlying molecular motions and electronic transitions.
The vibrational modes of cupric ethanedioate can be predicted using computational methods, which aids in the assignment of experimental Infrared (IR) and Raman spectra. mdpi.comnih.gov For the oxalate anion itself, calculations can distinguish between its planar (D2h symmetry) and nonplanar (D2d symmetry) conformations, which have distinct spectral signatures. walisongo.ac.ided.gov In the planar form, which possesses a center of inversion, IR and Raman activities are complementary, a key feature that can be verified computationally. walisongo.ac.id
In experimental IR spectra of copper oxalate, characteristic bands are assigned to specific molecular vibrations. mdpi.com Computational chemistry, often through harmonic frequency calculations at the DFT level, can reproduce these frequencies and provide a definitive assignment for each band. mdpi.com
Below is a table summarizing typical vibrational bands observed for copper oxalate.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Experimental) |
| O–H Stretching (of H₂O) | 3400–3600 |
| Antisymmetric C–O Stretching | 1609–1655 |
| Symmetric C–O Stretching | 1320–1364 |
| O–C–O Bending | 864 |
| O–C–C Bending (in-plane and out-of-plane) | 372–487 |
This table is based on data from reference mdpi.com.
The electronic absorption (UV/Vis) spectrum of cupric ethanedioate is governed by electronic transitions, primarily d-d transitions of the copper(II) ion and charge-transfer transitions involving the oxalate ligand. The coordination of the oxalate ligand to the Cu(II) aquocomplex, Cu(H₂O)₆²⁺, leads to the formation of complexes such as [Cu(C₂O₄)] and [Cu(C₂O₄)₂]²⁻, which causes noticeable changes in the UV-visible absorption bands. researchgate.net
Modeling of the UV/Vis spectrum, typically using Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of the energies and intensities of these electronic transitions. docbrown.info For Cu(II) complexes, which have a d⁹ electronic configuration, these transitions are responsible for their characteristic color. docbrown.info Computational models can correlate the calculated transition energies with the observed absorption maxima (λ_max), providing a detailed understanding of the electronic structure and the nature of the excited states.
Magnetic Property Investigations
Cupric ethanedioate and its derivatives are known for their interesting magnetic properties, which arise from the interactions between the unpaired electrons on the Cu(II) centers. ucm.es The oxalate ligand is a well-known mediator of both ferromagnetic and antiferromagnetic interactions. mdpi.comnih.gov
The magnetic interaction between two copper(II) centers bridged by an oxalate ligand can be quantified by the magnetic exchange coupling constant, J. A positive J value indicates a ferromagnetic interaction (parallel spin alignment in the ground state), while a negative J value signifies an antiferromagnetic interaction (antiparallel spin alignment). mdpi.com DFT calculations are frequently employed to compute J values, which can then be compared with experimental data derived from magnetic susceptibility measurements. nih.gov
In one study of a dinuclear copper(II) complex, experimental measurements revealed a weak intramolecular ferromagnetic interaction with J = +2.9 cm⁻¹, a value that was in agreement with the sign and magnitude calculated by DFT. nih.govmdpi.com In contrast, other oxalate-bridged copper systems exhibit weak to strong antiferromagnetic interactions, with J values ranging from -0.42 cm⁻¹ to -348 cm⁻¹. nih.gov High-level ab initio calculations on solid copper oxalate have supported an infinite spin-chain model with strong antiferromagnetic coupling between adjacent copper sites. usc.edu
The table below presents representative experimental and calculated J values for various oxalate-bridged Cu(II) systems.
| Compound/System | Interaction Type | Experimental J (cm⁻¹) | Calculated J (cm⁻¹) |
| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | Ferromagnetic | +2.9 | Agreement in sign and magnitude |
| [Cu₂(oxalate)₂(pyrazine)₃]n Chain 1 | Antiferromagnetic | -0.42 | - |
| [Cu₂(oxalate)₂(pyrazine)₃]n Chain 2 | Ferromagnetic | +0.28 | - |
| Dinuclear Cu(II) complex with μ-ox-κ²O¹,O²:κ²O²′,O¹′ | Antiferromagnetic | -348 | - |
| {[(CH₃)₄N]₂[Cu(C₂O₄)₂]·H₂O}n | Ferromagnetic | +1.14 | - |
This table is compiled from data in references nih.govmdpi.comnih.govresearchgate.net.
The nature and magnitude of the magnetic coupling in oxalate-bridged copper(II) systems are fundamentally determined by the overlap between the magnetic orbitals of the two copper centers, which are typically the d(x²-y²) orbitals. mdpi.com The oxalate bridge acts as the pathway for this superexchange interaction.
Antiferromagnetic Coupling : A significant overlap between the magnetic orbitals, mediated by the oxalate bridge, leads to a strong antiferromagnetic interaction. nih.gov
Ferromagnetic Coupling : If the magnetic orbitals are oriented in such a way that their overlap through the bridging ligand is zero (a condition known as "accidental orthogonality"), a weak ferromagnetic interaction is expected. mdpi.com
Computational studies allow for the visualization of these magnetic orbitals and the quantification of their overlap. The geometry of the coordination sphere around the Cu(II) ions and the orientation of the magnetic orbitals relative to the plane of the oxalate bridge are critical. For instance, in a dinuclear complex exhibiting ferromagnetic behavior, the dihedral angle between the plane of the magnetic orbitals and the plane of the oxalate bridge was found to be approximately 86°, approaching the orthogonality required for ferromagnetic coupling. mdpi.com The strength of the interaction is highly sensitive to subtle structural parameters, such as the Cu–O(axial)–C(ox) bond angle, which can be precisely modeled through computational methods. mdpi.com
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving cupric ethanedioate at an atomic level. Through the application of theoretical models and simulations, researchers can elucidate complex reaction mechanisms, predict the stability of intermediates, and map out the energy landscapes of chemical transformations. These methods are particularly valuable for studying processes that are difficult to observe experimentally, such as the transient species formed during thermal decomposition or the step-by-step interactions in a catalytic cycle. By simulating these processes, computational studies offer insights into the fundamental principles governing the reactivity of cupric ethanedioate, complementing experimental findings and guiding the design of new materials and processes.
Decomposition Pathway Simulations
The thermal decomposition of cupric ethanedioate (copper(II) oxalate) is a complex process whose products are highly dependent on the surrounding atmosphere. rsc.orgcore.ac.uk Computational simulations, often employed alongside experimental techniques like thermogravimetry (TG), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD), help to unravel the competing reaction pathways. core.ac.ukmdpi.com
Kinetic analysis of experimental data frequently utilizes models such as the Avrami–Erofeev relationship to describe the decomposition process, which can then be further investigated with theoretical simulations. rsc.org Studies have shown that the decomposition mechanism varies significantly between inert and oxidizing environments. rsc.orgcore.ac.uk
In Inert Atmospheres (Nitrogen, Argon, Vacuum): Under inert conditions, the primary decomposition pathway leads to the formation of metallic copper and carbon dioxide. rsc.orgcore.ac.uk
Reaction: CuC₂O₄(s) → Cu(s) + 2CO₂(g)
Time-resolved synchrotron X-ray powder diffraction has confirmed that in an inert Argon atmosphere, anhydrous CuC₂O₄ reduces to pure Cu at approximately 295 °C. nih.gov DSC studies in pure argon show a broad endotherm with an onset around 280 °C. core.ac.uk Interestingly, the process is reported to be exothermic when nitrogen is the main component of the atmosphere, with an enthalpy change of –9 ± 2 kJ mol⁻¹. rsc.orgcore.ac.uk The reason for this difference is a subject of investigation, with possibilities including the disproportionation of CO₂ to form small amounts of oxygen. core.ac.uk
In Oxidizing Atmospheres (Air, Oxygen): In the presence of oxygen, the decomposition product is copper(II) oxide. rsc.orgmdpi.com
Reaction: CuC₂O₄(s) + ½O₂(g) → CuO(s) + 2CO₂(g)
This reaction is strongly exothermic, with a measured enthalpy change of –134 ± 5 kJ mol⁻¹. rsc.org In situ synchrotron X-ray powder diffraction studies in air show a conversion to copper(I) oxide (Cu₂O) at 215 °C, which is subsequently oxidized to copper(II) oxide (CuO) at 345 °C. nih.gov
Some studies have also investigated competing pathways that could lead to the formation of copper(I) oxide as an intermediate, although definitive evidence for a copper(I) oxalate intermediate has not been found. rsc.orgcore.ac.uk
Table 1: Thermal Decomposition Products and Conditions for Cupric Ethanedioate
| Atmosphere | Primary Solid Product(s) | Temperature Range (°C) | Enthalpy Change (ΔH) | Reference |
|---|---|---|---|---|
| Nitrogen | Cu | ~264 - 310 | -9 ± 2 kJ mol⁻¹ | rsc.orgcore.ac.uk |
| Argon | Cu | ~280 - 310 | Endothermic | core.ac.uknih.gov |
| Air/Oxygen | CuO (via Cu₂O intermediate) | ~215 - 345 | -134 ± 5 kJ mol⁻¹ | rsc.orgnih.gov |
| Vacuum | Cu | Not Specified | Not Specified | rsc.org |
Catalytic Reaction Mechanism Calculations
Cupric ethanedioate and its decomposition products, particularly copper oxides, are recognized for their catalytic activity. Computational methods are instrumental in elucidating the mechanisms of these catalytic reactions. For instance, copper-based catalysts are used in the oxidation of various organic pollutants. nih.govresearchgate.net
One of the most common mechanisms proposed for oxidation reactions over metal oxides is the Mars-van Krevelen (MvK) model. nih.gov Computational studies can simulate the steps of this mechanism:
Adsorption of the reactant onto the catalyst surface.
Surface reaction where the reactant is oxidized by lattice oxygen from the catalyst.
Desorption of the product.
Re-oxidation of the reduced catalyst by an oxidizing agent (e.g., O₂).
In the context of volatile organic compound (VOC) decomposition over MnO₂–CuO catalysts, computational simulations of the near-edge X-ray absorption fine structure (NEXAFS) spectrum have been correlated with experimental results. nih.gov These calculations help to identify the active sites, such as Mn–O–Cu, and confirm the release of lattice oxygen during the reaction, which is a key feature of the MvK model. nih.gov
Furthermore, computational studies on electrocatalytic systems have explored the conversion of carbon dioxide (CO₂) to oxalate. One study detailed a dinuclear copper(I) complex that is oxidized by CO₂ to form a tetranuclear copper(II) complex containing bridging oxalate ligands. researchgate.net Density Functional Theory (DFT) calculations can be used to model the geometric parameters of such complexes and investigate the electronic structure changes during the catalytic cycle.
Table 2: Selected Calculated Bond Lengths for an Oxalato-Bridged Copper Complex
| Bond | Average Length (Å) | Reference |
|---|---|---|
| Cu-O (equatorial) | 1.963 | researchgate.net |
| Cu-O (axial) | 2.283 | researchgate.net |
| Cu-N (pyridine) | 1.991 | researchgate.net |
| Cu-N (amine) | 2.026 | researchgate.net |
| Cu···Cu (intramolecular) | 5.321 | researchgate.net |
Non-Covalent Interaction Analysis (e.g., Hirshfeld, AIM)
The crystal structure and stability of cupric ethanedioate are governed by a network of non-covalent interactions. Computational tools like Hirshfeld surface analysis and the Atoms in Molecules (AIM) theory are used to visualize, quantify, and understand these weak interactions that dictate the molecular packing in the solid state. nih.govresearchgate.netnih.gov
Hirshfeld Surface Analysis is a powerful method for exploring intermolecular interactions. researchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different properties onto the surface. nih.gov
d_norm Surface: This mapping helps to identify regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.
Shape Index and Curvedness: These properties are used to identify π-π stacking interactions, which appear as characteristic red and blue triangles on the shape index map and flat regions on the curvedness map. researchgate.net
For oxalato-bridged copper(II) complexes, which share structural motifs with cupric ethanedioate, Hirshfeld analysis has been used to identify and quantify a range of interactions. researchgate.net These include strong, classical hydrogen bonds (e.g., O-H···O, N-H···O) as well as weaker, non-classical interactions such as C-H···π, π···π, and lone pair (lp)···π interactions. researchgate.net This detailed analysis provides a comprehensive picture of the forces responsible for the stability of the crystal lattice. researchgate.netnih.gov
Table 3: Example Contributions of Non-Covalent Interactions from Hirshfeld Analysis of an Oxalato-Bridged Cu(II) Complex
| Interaction Type | Description | Typical Features | Reference |
|---|---|---|---|
| O-H···O / N-H···O | Strong Hydrogen Bonds | Prominent red spots on d_norm surface; sharp spikes on fingerprint plot | researchgate.net |
| C-H···O | Weak Hydrogen Bonds | Fainter red spots on d_norm surface; wing-like features on fingerprint plot | researchgate.net |
| π···π Stacking | Stacking of aromatic rings or conjugated systems | Adjacent red/blue triangles on shape index map; flat regions on curvedness map | researchgate.net |
| C-H···π | Interaction between a C-H bond and a π-system | Visible on shape index map | researchgate.net |
Advanced Characterization Methodologies
Thermal Analysis Techniques
Thermal analysis is fundamental to understanding the stability and decomposition pathways of copper(II) oxalate (B1200264). These methods monitor the material's physical and chemical properties as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com This technique reveals the energetics of thermal events such as decomposition. The thermal decomposition of copper(II) oxalate is highly dependent on the atmospheric conditions. researchgate.net
Under an inert argon atmosphere, at a heating rate of 10 °C min⁻¹, copper(II) oxalate exhibits a broad endothermic decomposition. core.ac.ukcore.ac.uk The process begins at an onset temperature of approximately 280 °C, with a maximum heat absorption at about 295 °C. core.ac.ukcore.ac.uk However, when the atmosphere is changed to nitrogen, the decomposition becomes exothermic. core.ac.ukcore.ac.ukrsc.org The exothermicity increases as the proportion of nitrogen in an argon-nitrogen mixture is raised. core.ac.ukcore.ac.uk In pure nitrogen, the enthalpy change (ΔH) for the decomposition is approximately -9 ± 2 kJ mol⁻¹. rsc.org
In an oxidative environment, such as air or pure oxygen, the decomposition is strongly exothermic. core.ac.ukrsc.org Under pure oxygen, DSC scans show a significant exotherm occurring in two partially resolved stages, with an onset temperature of about 250 °C and a peak maximum around 307 °C. core.ac.uk In air, the enthalpy change is measured to be -134 ± 5 kJ mol⁻¹. rsc.org
| Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Thermal Event | Enthalpy Change (ΔH) |
|---|---|---|---|---|---|
| Argon | 10 | ~280 | ~295 | Endothermic Decomposition | N/A |
| Nitrogen | 10 | N/A | N/A | Exothermic Decomposition | -9 ± 2 kJ mol⁻¹ |
| Oxygen | 10 | ~250 | ~307 | Exothermic Decomposition | N/A |
| Air | N/A | N/A | N/A | Exothermic Decomposition | -134 ± 5 kJ mol⁻¹ |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes. When coupled with a technique like Fourier Transform Infrared Spectroscopy (FT-IR), it allows for the identification of the gaseous products evolved during decomposition (Evolved Gas Analysis, EGA). mdpi.com
TGA studies on copper(II) oxalate show that the decomposition behavior is significantly influenced by the surrounding atmosphere. In an inert argon atmosphere, the compound is stable up to around 264 °C, after which it undergoes rapid decomposition until about 310 °C. core.ac.uk This single-step decomposition corresponds to the reduction of the salt to metallic copper, with the release of carbon dioxide, as described by the reaction: CuC₂O₄(s) → Cu(s) + 2CO₂(g). core.ac.ukrsc.orgnih.gov The final residue is primarily copper metal. rsc.orgrsc.orgnih.gov TGA performed in an inert Ar-gas atmosphere confirms that the material contains no crystal water and reduces to pure copper at 295 °C. rsc.orgnih.gov
In an oxidizing atmosphere like air, the decomposition is more complex. Time-resolved in-situ investigations have shown that in air, copper(II) oxalate first converts to copper(I) oxide (Cu₂O) at 215 °C, which then further oxidizes to copper(II) oxide (CuO) at 345 °C. rsc.orgnih.gov The final decomposition product in air and oxygen is copper(II) oxide. researchgate.netrsc.org
TG-FT-IR analysis confirms that under both argon and nitrogen atmospheres, the primary gaseous product is carbon dioxide. core.ac.uk The FT-IR spectrum of the evolved gas shows the characteristic absorption bands for CO₂. core.ac.uk
| Atmosphere | Decomposition Range (°C) | Decomposition Steps | Solid Products | Gaseous Products |
|---|---|---|---|---|
| Inert (Argon/Nitrogen) | 264 - 310 | Single Step | Cu, small amounts of Cu₂O/CuO | CO₂ |
| Oxidative (Air) | Starts ~215 | Multi-step | Cu₂O (intermediate), CuO (final) | CO₂ |
Vibrational Spectroscopic Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint for identification and structural analysis.
FT-IR spectroscopy is used to identify the functional groups present in copper(II) oxalate by measuring the absorption of infrared radiation. The spectrum shows characteristic bands corresponding to the vibrations of the oxalate anion and its coordination to the copper ion. Key vibrational bands are observed for the C-O and C-C bonds within the oxalate ligand, as well as for the Cu-O bond. researchgate.net The assignments for the principal absorption bands are detailed in the table below. researchgate.netmdpi.com
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3400 - 3600 | O-H stretch | Vibrations of adsorbed H₂O molecules |
| 1609 - 1655 | Antisymmetric C-O stretch | νₐₛ(C-O) |
| 1320 - 1364 | Symmetric C-O stretch | νₛ(C-O) |
| 864 | O-C-O bend | δ(O-C-O) |
| ~495 | Cu-O vibration | ν(Cu-O) |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of the oxalate C-C bond and the Cu-O bond. The most intense feature in the Raman spectrum of copper(II) oxalate is typically found in the 1400-1600 cm⁻¹ region, which is characteristic of oxalate compounds. researchgate.net For copper(II) oxalate hydrate, the strongest signal appears at 1513 cm⁻¹. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 1513 | Asymmetric C=O stretch | νₐ(C=O) |
| 1488 | Symmetric C-O stretch + C-C stretch | νₛ(C-O) + ν(C-C) |
| 924 | Symmetric C-O stretch + O-C=O bend | νₛ(C-O) + δ(O-C=O) |
| 831 | Symmetric C-O stretch / O-C-O bend | νₛ(C-O) / δ(O-C-O) |
| 557 | Cu-O stretch + C-C stretch | ν(Cu-O) + ν(C-C) |
| 298 | Lattice modes | - |
| 208 | Lattice modes | - |
Electronic Spectroscopic Methods
Electronic spectroscopy, primarily UV-Visible spectroscopy, is used to study the electronic transitions within the copper(II) ion and its complexes. In aqueous solutions, the UV-Visible spectrum is sensitive to the coordination environment of the Cu(II) ion. The coordination of oxalate anions to the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, leads to the formation of copper-oxalate complexes such as [Cu(C₂O₄)] and [Cu(C₂O₄)₂]²⁻. researchgate.net This complex formation causes distinct changes in the absorption spectrum. researchgate.net For instance, studies on copper compounds formed in an oxalate-containing system have identified absorption peaks at approximately 371 nm and 483 nm. researchgate.net The effect of the successive coordination of the oxalate ligand is particularly well-defined in the ultraviolet region of the spectrum. researchgate.net
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for studying the coordination chemistry of copper(II) ions with oxalate ligands in solution. The interaction between the Cu(H₂O)₆²⁺ aquocomplex and the C₂O₄²⁻ ligand leads to the formation of different copper-oxalate complexes, which can be monitored by changes in their absorption spectra. researchgate.net
The coordination of the oxalate ligand with the copper aquocomplex results in noticeable changes in the UV-Vis spectral regions. These changes, including shifts in peak wavelength (λ), molar extinction coefficient (ε), and oscillator strength, are dependent on the concentration ratio of the oxalate ligand to the copper ions. researchgate.net
Research indicates that in aqueous ammonium (B1175870) oxalate solutions, the nature of the complex formed is highly dependent on the relative concentrations of the reactants. At lower oxalate concentrations relative to copper, the primary species formed is the mono-oxalate complex, Cu(C₂O₄). As the concentration of the oxalate ligand increases, the formation of the bis-oxalate complex, [Cu(C₂O₄)₂]²⁻, becomes predominant. researchgate.net The transition between these species is clearly observable in the ultraviolet spectral region. researchgate.net
| Complex Species | Formation Condition (ln[ci/c]) | Observed Spectral Changes |
|---|---|---|
| Cu(C₂O₄) | 0 < ln(ci/c) < 2.5 | Formation indicated by distinct changes in the UV spectral region. |
| [Cu(C₂O₄)₂]²⁻ | -5 < ln(ci/c) < 0 | Predominant species formed, identified by further shifts in UV absorption bands. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides detailed information about the electronic structure of paramagnetic species, such as the copper(II) ion in copper oxalate. The Cu²⁺ ion has an unpaired electron (S = 1/2) and a nuclear spin (I = 3/2), which interact with an external magnetic field to produce a characteristic EPR spectrum. nih.govethz.ch
EPR studies of copper(II) oxalate complexes indicate that the paramagnetic copper centers typically have axially symmetric g-values. researchgate.net A typical powder EPR spectrum for a Cu(II) complex is characterized by the principal values g∥ and g⊥, and the copper hyperfine coupling constants A∥ and A⊥. ethz.ch The analysis of these parameters reveals that the ground state for the copper(II) ion in these complexes is essentially d(x²-y²), which is characteristic of an elongated octahedral or square-planar geometry. ethz.chresearchgate.net
In aqueous solutions at room temperature, Cu(II) complexes often show a four-line, asymmetric pattern due to the coupling of the unpaired electron with the nuclear spin of the ⁶³Cu and ⁶⁵Cu isotopes. nih.govnist.gov Studies on alkaline solutions of copper(II) oxalate-meso-tartrate complexes have shown that the EPR spectra are pH-dependent, suggesting that the equilibrium between different complexed species is influenced by the basicity of the solution. At lower pH (around 8.0), the Cu(II) oxalate complex appears to be the dominant component. nih.gov
| Parameter | Description | Significance for Copper Oxalate |
|---|---|---|
| g-values (g∥, g⊥) | Describes the interaction of the electron spin with the external magnetic field. | Axially symmetric values (g∥ > g⊥) are typical, indicating specific coordination geometries. ethz.ch |
| A-values (A∥, A⊥) | Describes the hyperfine coupling between the electron spin and the copper nuclear spin. | Provides information on the covalency of the copper-ligand bonds. ethz.ch |
| Ground State | The electronic orbital occupied by the unpaired electron. | Determined to be d(x²-y²) for copper(II) ions in oxalate complexes. researchgate.net |
Microscopic and Imaging Techniques
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the morphology, or particle shape and size, of solid materials like copper oxalate. Numerous studies have utilized SEM to visualize copper oxalate precursors synthesized under various conditions, revealing a strong dependence of morphology on the synthesis parameters. nih.govrsc.org
The morphology of copper oxalate can be precisely controlled. For instance, depending on the solvent system and precursors used, shapes ranging from quasi-spherical particles to rice-husk-like structures and clusters have been observed. nih.gov In some preparations, torus-shaped structures have also been identified. nih.gov Other research has reported the formation of well-defined nano-disks with an average thickness of approximately 60 nm through controlled chemical precipitation. rsc.org When grown on surfaces using a layer-by-layer approach, copper oxalate can form distinct needle-shaped structures. nih.gov In studies involving lichens, copper oxalate (as the biomineral Moolooite) has been observed as small lamellar crystals, ranging in size from 200 nm to 3 µm. nih.gov
| Observed Morphology | Synthesis/Formation Context | Reference |
|---|---|---|
| Quasi-spherical particles | Precipitation from water/glycerol (B35011) solvent | nih.gov |
| Rice-husk-like and cluster forms | Precipitation with increased glycerol content | nih.gov |
| Nano-disks (~60 nm thick) | Controlled chemical precipitation | rsc.org |
| Needle-shaped structures | Layer-by-layer growth on a carboxy-terminated monolayer | nih.gov |
| Lamellar crystals (200 nm - 3 µm) | Biomineralization in lichens (Moolooite) | nih.gov |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure and nanoscale features of materials. While TEM is often used to study the copper or copper oxide nanoparticles produced from the thermal decomposition of copper oxalate precursors, the analysis provides indirect information about the precursor's structure. nih.govsemanticscholar.org
The morphology of the final nanoparticles is influenced by the structure of the initial copper oxalate precursor. nih.gov For example, TEM has been used to observe the oval-shaped copper oxide nanoparticles that are formed after the calcination of copper oxalate. nih.gov The size of these resulting nanoparticles, typically in the range of 24–42 nm, is dependent on the starting oxalate materials and solvents used in the synthesis of the precursor. nih.gov This indicates that the nanoscale characteristics of the copper oxalate precursor particles dictate the properties of the final product.
Helium Ion Microscopy (HIM)
Helium Ion Microscopy (HIM) is an advanced imaging technique that offers high resolution and excellent surface sensitivity, making it well-suited for examining surface-grown nanostructures. HIM has been employed to study the formation of copper oxalate layers and their subsequent transformation into copper nanoparticles. nih.govnih.gov
Similar to SEM, HIM analysis has confirmed the formation of needle-shaped copper oxalate structures when grown on carboxy-terminated self-assembled monolayers. nih.gov Furthermore, HIM has been instrumental in visualizing the formation of spherical copper nanoparticles with well-defined sizes resulting from the electron-induced decomposition of these copper oxalate precursor layers. nih.govresearchgate.net This demonstrates the utility of HIM in tracking morphological changes at the nanoscale during chemical transformations.
Surface-Sensitive Spectroscopies
Surface-sensitive spectroscopies are crucial for determining the elemental composition and chemical states of atoms on the surface of a material. X-ray Photoelectron Spectroscopy (XPS) is a primary technique in this category used for the analysis of copper oxalate. nih.govresearchgate.net
XPS analysis of copper oxalate confirms the presence of copper, carbon, and oxygen. High-resolution scans of the core-level spectra provide detailed chemical state information. The Cu 2p spectrum is characteristic of the Cu(II) oxidation state. researchgate.netresearchgate.net The C 1s spectrum can be deconvoluted to identify carbon atoms in the oxalate ligand (O-C=O). Similarly, the O 1s spectrum shows components corresponding to the oxygen atoms in the oxalate group. researchgate.netresearchgate.net
XPS has also been used to confirm the conversion of copper oxalate precursors into metallic copper. Following electron irradiation of a copper oxalate layer, XPS analysis confirms the efficient removal of the oxalate ions and the formation of metallic copper, as evidenced by the shift in the Cu 2p binding energy to that characteristic of Cu(0). nih.govresearchgate.net
| Spectral Region | Observation | Interpretation |
|---|---|---|
| Full Spectrum Scan | Peaks corresponding to Cu, O, and C are present. | Confirms the elemental composition of copper oxalate. researchgate.net |
| Cu 2p | Binding energies and satellite peaks are characteristic of Cu(II). | Confirms the +2 oxidation state of copper in the compound. researchgate.netresearchgate.net |
| C 1s | A peak corresponding to the O-C=O environment of the oxalate ligand. | Identifies the chemical state of carbon within the oxalate anion. researchgate.net |
| O 1s | A peak corresponding to the oxygen atoms in the carboxylate groups. | Identifies the chemical state of oxygen within the oxalate anion. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For copper(II) oxalate, XPS is crucial for determining the oxidation state of copper and for studying changes induced by external stimuli, such as electron exposure.
In studies of as-prepared copper(II) oxalate, the C 1s spectrum typically shows a peak around 289.1 eV, which is characteristic of the carboxylic carbon in the oxalate ligand. researchgate.net The Cu 2p spectrum is of particular interest for identifying the Cu(II) state. It is characterized by the Cu 2p3/2 main peak and the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV), which are a hallmark of Cu(II) compounds. rsc.orgthermofisher.com The main Cu 2p3/2 peak for Cu(II) in copper oxalate is observed at a binding energy of around 935.1 eV. researchgate.net
XPS has been effectively used to monitor the reduction of copper(II) oxalate. Upon electron exposure, a significant shift in the Cu 2p3/2 peak to lower binding energies is observed. For instance, after significant electron exposure, the peak can shift to approximately 932.4 eV, a value that aligns well with metallic copper (Cu(0)). researchgate.net The concurrent disappearance of the Cu(II) shake-up satellites provides further evidence of the reduction from Cu(II) to Cu(0). researchgate.net Analysis of the O 1s signal, which decreases and shifts during reduction, can exclude the formation of copper oxides. researchgate.net
| Species | Core Level | Binding Energy (eV) | Key Feature |
|---|---|---|---|
| Copper(II) Oxalate | Cu 2p3/2 | ~935.1 | Presence of strong shake-up satellites. researchgate.netrsc.org |
| Copper(II) Oxalate | C 1s | ~289.1 | Corresponds to carboxylic carbon. researchgate.net |
| Reduced Copper | Cu 2p3/2 | ~932.4 | Absence of shake-up satellites. researchgate.net |
Reflection Absorption Infrared Spectroscopy (RAIRS)
Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study thin films and adsorbates on reflective surfaces, such as metals. It provides information about the vibrational modes of molecules, which are indicative of their chemical bonds and structure. RAIRS has been employed to characterize surface-grown films of copper(II) oxalate and to observe their decomposition in real-time. researchgate.netresearchgate.net
The RAIRS spectrum of copper(II) oxalate exhibits several characteristic absorption bands corresponding to the vibrations of the oxalate ion. Key vibrational modes include the asymmetric and symmetric stretching of the C=O and C-O bonds, as well as deformation bands. For instance, a prominent band observed around 830 cm⁻¹ is assigned to the asymmetric CO₂ deformation. researchgate.net The region between 1300 and 1700 cm⁻¹ typically contains strong absorptions from the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations. unicamp.br
Researchers have used RAIRS to monitor the electron-induced decomposition of copper(II) oxalate layers. Upon electron irradiation, the intensity of the characteristic oxalate bands decreases, indicating the breakdown of the oxalate ions. researchgate.net This decomposition is consistent with the conversion of copper(II) oxalate to elemental copper, accompanied by the release of carbon dioxide. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Asymmetric CO₂ Deformation | ~830 | Vibration of the oxalate ligand. researchgate.net |
| Symmetric C-O Stretch | 1300-1400 | Vibration of the carboxylate group. unicamp.br |
| Asymmetric C=O Stretch | 1600-1700 | Vibration of the carboxylate group. unicamp.br |
Other Advanced Analytical Methods
Quartz Crystal Microbalance with Dissipation (QCM-D)
Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, surface-sensitive technique that can monitor the formation of thin films at the nanogram level. It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. The change in frequency relates to the mass adsorbed on the sensor surface, while the change in dissipation provides information about the viscoelastic or structural properties of the adsorbed layer.
While specific QCM-D studies focusing solely on copper(II) oxalate are not extensively documented in the provided search results, the technique is highly applicable for studying its formation and reactions on surfaces. For instance, QCM-D could be used to monitor the layer-by-layer growth of copper(II) oxalate films, which can be prepared by alternately exposing a functionalized surface to solutions of a copper(II) salt and oxalic acid. researchgate.net In such an experiment, a decrease in frequency would be observed with each deposition cycle, corresponding to the mass uptake of copper and oxalate ions. The dissipation data would simultaneously provide insight into the rigidity and hydration of the forming film.
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orglibretexts.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The method relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks on its electromagnetic emission spectrum when excited by an electron beam. wikipedia.orgnanoscience.com
In the analysis of copper(II) oxalate (CuC₂O₄), an EDS spectrum would confirm the presence of copper (Cu), carbon (C), and oxygen (O). The spectrum displays peaks corresponding to the characteristic X-ray energies emitted from these elements. Quantitative analysis can be performed to determine the relative abundance of each element, which can be used to verify the stoichiometry of the compound. researchgate.net EDS is a powerful tool for confirming the elemental composition of synthesized copper oxalate micro- or nanostructures and for detecting any elemental impurities. nanoscience.comresearchgate.net
Mass Spectrometry for Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical tool for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. When coupled with thermal analysis techniques like thermogravimetry (TG-MS), it becomes highly effective for studying the gaseous products and intermediates of decomposition reactions. researchgate.netunitn.it
The thermal decomposition of copper(II) oxalate has been studied under various atmospheres. rsc.org In an inert atmosphere, the decomposition proceeds to form copper metal, while in the presence of oxygen, copper(II) oxide is the final product. rsc.org During this process, gaseous species are evolved. A TG-MS setup can monitor the mass loss of the sample while simultaneously identifying the evolved gases. For copper(II) oxalate decomposition, the primary gaseous product is carbon dioxide (CO₂). By monitoring the ion current for specific mass-to-charge ratios (e.g., m/z = 44 for CO₂), the evolution profile of the gas can be tracked as a function of temperature. This provides direct evidence for the decomposition pathway and can help in identifying any transient or intermediate species that may form during the reaction. researchgate.netunitn.it
Copper Ii Oxalate As a Precursor for Advanced Materials Synthesis
Fabrication of Copper Metal Nanoparticles
The synthesis of copper metal nanoparticles from a copper(II) oxalate (B1200264) precursor is typically achieved through thermal decomposition in an inert or reducing atmosphere. This method offers a reliable route to control the size of the resulting nanoparticles. By carefully managing the precipitation parameters of the initial copper oxalate, such as using a water-alcohol medium, the precursor grain size can be controlled, which in turn dictates the final size of the metallic copper particles, ranging from 3.5 to 40 nm.
The decomposition process can be performed under a nitrogen or hydrogen atmosphere. Thermal decomposition under nitrogen requires a minimum temperature of 250°C to fully reduce the oxalate to copper metal. However, this can sometimes result in the particles being encapsulated in a carbon gangue. To avoid this, a two-step process can be employed: a partial decomposition in air at around 220°C, followed by a full reduction under a hydrogen atmosphere at a lower temperature, such as 180°C.
A common outcome of this synthesis route is the formation of core-shell nanoparticles, where a core of pure metallic copper is covered by a superficial layer of cuprous oxide (Cu₂O). This oxide layer forms upon contact of the highly reactive copper nanoparticles with air.
Table 1: Synthesis Parameters for Copper Nanoparticles from Copper(II) Oxalate
| Parameter | Condition/Value | Resulting Particle Size | Atmosphere |
|---|---|---|---|
| Decomposition Temperature | 250°C - 300°C | Nanoparticles | Nitrogen |
| Decomposition Temperature | 180°C | 3.5 - 40 nm | Hydrogen |
| Precipitation Medium | Water-Butanol | Smallest precursor particles (~41 nm) | - |
Synthesis of Copper Oxide Nanostructures (CuO, Cu₂O)
Copper(II) oxalate is a widely used precursor for the synthesis of copper oxide nanoparticles, particularly cupric oxide (CuO) and cuprous oxide (Cu₂O). The most common method involves the thermal decomposition (calcination) of the copper oxalate precursor in a static air atmosphere. This process leverages the clean decomposition of the oxalate, which releases carbon dioxide gas, leaving behind the metal oxide.
The properties of the resulting copper oxide nanoparticles can be tuned by controlling the synthesis conditions of the initial copper oxalate. For instance, using different oxalate-containing precursors like oxalic acid or ammonium (B1175870) oxalate, and varying the solvent system (e.g., water-glycerol mixtures), can influence the final particle size, which can range from 24 to 42 nm. nih.gov The calcination temperature is a critical parameter; a temperature of around 350°C to 400°C is typically sufficient to convert copper oxalate nano-disks into spherical CuO nanoparticles. rsc.org
While the primary product in an air atmosphere is CuO, the presence of Cu₂O can also be detected, particularly when using ammonium oxalate as the precursor in certain solvent mixtures. nih.gov This indicates that the pathway of decomposition can be subtly controlled to favor the formation of different copper oxide phases.
The morphology of the final copper oxide nanostructure can be precisely controlled by tailoring the synthesis strategy, often using the copper(II) oxalate precursor as a starting point or an intermediate.
Nanospheres: Spherical CuO nanoparticles are a common morphology obtained from the direct calcination of copper oxalate. For example, calcining copper oxalate nano-disks at 350°C yields spherical CuO nanoparticles with an average diameter of about 55 nm. rsc.orgbohrium.com
Nano-disks: The precursor itself can be synthesized with a specific morphology. Using a controlled precipitation method, copper oxalate nano-disks with an average thickness of 60 nm can be fabricated. rsc.orgbohrium.com These nano-disks can then be thermally converted to other morphologies.
Nanorods and Nanosheets: More complex structures can be achieved through multi-step processes. For instance, copper oxalate can first be reacted with sodium hydroxide (B78521) to form copper(II) hydroxide (Cu(OH)₂) nanorod arrays. Subsequent solid-state thermal calcination of these intermediate nanorods leads to the formation of CuO nanorod arrays. scientific.net By adjusting the reaction temperature and time during the intermediate step, other morphologies like networks of nanosheets can also be produced. scientific.net A mechanochemical method, reacting copper(II) acetate (B1210297) with diammonium oxalate, has also been shown to produce various CuO nanostructures including nanowires and nanorods. researchgate.net
The thermal decomposition of copper(II) oxalate into copper oxide is accompanied by significant changes in the material's texture, leading to the development of porosity. The conversion of CuC₂O₄·0.5H₂O to CuO results in an alteration of particle aggregates and crystalline particles, which can increase the specific surface area of the final CuO by approximately 1.5 times compared to the initial oxalate precursor. uctm.edu
This process transforms the non-uniform intra-aggregate mesopores of the copper oxalate into considerably smaller intra-aggregate mesopores in the resulting CuO. uctm.edu While this happens, the process also leads to a finite increase in the volume of intra-crystallite pores in the copper oxide. uctm.edu This demonstrates that the inherent structure of the oxalate precursor influences the final porous texture of the oxide, allowing for the development of mesoporosity in the prepared CuO. uctm.edu
Generation of Copper Hydroxide Nanostructures
Copper(II) oxalate is an effective precursor for synthesizing copper(II) hydroxide (Cu(OH)₂) nanostructures. Instead of direct thermal decomposition to an oxide, the oxalate can be chemically transformed into hydroxide. One method involves a solution reaction where copper(II) oxalate nanostructures are converted into porous, dandelion-like Cu(OH)₂ nanostructures. researchgate.net
Furthermore, copper(II) hydroxide can be formed as a key intermediate in the synthesis of specific copper oxide morphologies. For example, reacting a copper oxalate precursor with NaOH at a controlled temperature (e.g., 40°C) can produce Cu(OH)₂ nanorod arrays. scientific.net These hydroxide nanorods can then be isolated and subsequently calcined to form CuO nanorods, preserving the rod-like morphology. scientific.net This two-step process highlights the role of copper(II) oxalate as a foundational material for accessing intermediate compounds like copper hydroxide with controlled nanostructures.
Precursors for Ceramic and Composite Materials
The utility of copper(II) oxalate extends beyond discrete nanoparticles to the fabrication of bulk materials like advanced ceramics and composites. researchgate.net The uniform particle size and shape that can be achieved in the synthesis of copper oxalate make it a desirable starting material for powder-based technological processes. researchgate.net In the production of ceramics, the precursor powder's characteristics are crucial for controlling the sintering process and the microstructure of the final ceramic product.
When heated, copper oxalate decomposes to form active copper atoms and carbon dioxide, a process that can be harnessed in the synthesis of more complex materials. researchgate.net For instance, copper(II) oxide on alumina (CuO/Al₂O₃), a common catalyst and ceramic composite, can be prepared using copper precursors. sigmaaldrich.cn The clean decomposition of copper oxalate makes it a suitable candidate for introducing a uniform copper oxide phase into a ceramic matrix like alumina, ensuring a homogeneous distribution of the active component.
Upcycling Strategies and Sustainable Material Synthesis
The synthesis of materials from copper(II) oxalate aligns with principles of green chemistry and sustainability, particularly through innovative upcycling and eco-friendly synthesis routes.
A notable upcycling strategy involves the recovery of copper from waste materials, such as copper foil from spent Li-ion batteries. researchgate.net Through a hydrometallurgical process, the waste copper can be leached and then precipitated as copper oxalate. This recovered copper oxalate then serves as a precursor, which upon calcination, is converted into CuO. This upcycled CuO can then be used as a high-capacity anode material in new batteries, demonstrating a circular approach to material synthesis. researchgate.net
In terms of sustainable synthesis, eco-friendly methods have been developed that avoid the use of hazardous reagents. One such "green" method uses the natural fruit extract of Averrhoa bilimbi (bilimbi) as a source of oxalic acid. wisdomlib.org In this process, an aqueous solution of a copper salt is mixed with the fruit extract, leading to the precipitation of copper oxalate without the need for synthetic organic compounds or surfactants. wisdomlib.org This bio-inspired precursor can then be thermally decomposed to produce copper oxide nanoparticles, showcasing a simple, environmentally benign pathway for nanomaterial fabrication. wisdomlib.org
Catalytic Applications and Mechanistic Studies
Role in Carbon Dioxide Reduction to Oxalate (B1200264)
Copper(II) oxalate is a key intermediate in the electrocatalytic conversion of carbon dioxide (CO₂) into oxalate (C₂O₄²⁻), a transformation of interest for CO₂ utilization. sfu.caresearchgate.netuu.nlnih.gov This process often involves a dinuclear copper(I) complex that is oxidized by CO₂ to form a tetranuclear copper(II) complex containing bridging oxalate groups derived from the CO₂. sfu.caresearchgate.netuu.nlnih.gov Isotopic labeling studies using ¹³CO₂ have confirmed that the resulting oxalate is indeed formed from carbon dioxide. sfu.ca However, it is important to note that some studies have raised questions about the origin of oxalate in similar systems, suggesting that it may arise from the oxidation of other organic compounds present in the reaction mixture, such as ascorbate, rather than from CO₂ reduction. digitellinc.com
The electrocatalytic cycle for CO₂ reduction to oxalate involves the copper complex as a redox mediator. A dinuclear copper(I) complex selectively reacts with CO₂ in the air, leading to the formation of a stable tetranuclear copper(II) oxalate complex. sfu.canih.gov This copper(II) species can then be electrochemically reduced at a relatively accessible potential to regenerate the initial copper(I) complex, allowing for catalytic turnover. sfu.cauu.nlnih.gov Preliminary studies have demonstrated multiple turnovers, producing several equivalents of oxalate over hours of catalysis at an applied potential of –0.03 volts versus the normal hydrogen electrode. sfu.caresearchgate.netuu.nlnih.gov The electrocatalytic reduction of the copper(II) ion to copper(I) appears to be the rate-limiting step in this system. sfu.ca
A proposed mechanism, supported by density functional theory (DFT) calculations, suggests that the reaction proceeds through a cooperative reduction of one CO₂ molecule by two Cu(I) centers. acs.org This forms a mixed-valence Cu₂(CO₂•⁻) radical anion intermediate. acs.org A subsequent nucleophilic-like attack on a second CO₂ molecule leads to the formation of the dinuclear Cu(II)-oxalate product. acs.org
The ligand framework surrounding the copper centers plays a crucial role in the capture and reduction of CO₂. The initial binding of CO₂ to the Cu(I) centers to form the oxalate bridge is a rapid and highly selective process. sfu.ca The structure of the ligand can be modified to tune the redox potential of the copper complex, which can improve the efficiency of the catalytic system. sfu.ca
The release of the oxalate product from the copper(II) complex is a critical step for catalytic turnover. In some systems, the addition of a soluble lithium salt to the copper(II) oxalate complex in acetonitrile results in the quantitative precipitation of lithium oxalate. sfu.caresearchgate.netuu.nlnih.gov This precipitation is instantaneous due to the low solubility of lithium oxalate in acetonitrile and facilitates the regeneration of the copper catalyst. sfu.ca
Table 1: Key Parameters in the Electrocatalytic Reduction of CO₂ to Oxalate Using a Dinuclear Copper Complex| Parameter | Value/Observation | Significance |
|---|---|---|
| Catalyst Precursor | Dinuclear Copper(I) Complex | The active species that reacts with CO₂. |
| Product | Tetranuclear Copper(II) Oxalate Complex | Stable intermediate formed after CO₂ capture and reduction. |
| Redox Potential for Regeneration | -0.03 V vs. NHE | A relatively accessible potential for the reduction of Cu(II) to Cu(I). |
| Catalytic Turnover | Six turnovers producing 12 equivalents of oxalate in 7 hours observed in preliminary studies. | Demonstrates the catalytic nature of the process. |
| Rate-Limiting Step | Electrocatalytic reduction of Cu(II) to Cu(I). | Identifies the bottleneck in the catalytic cycle. |
| Oxalate Release Method | Precipitation as lithium oxalate. | Facilitates catalyst regeneration. |
Catalytic Activities in General Organic Reactions
Copper(II) oxalate serves as a catalyst in various organic reactions. wikipedia.orgnih.gov Its applications include acting as a stabilizer for acetylated polyformaldehyde. wikipedia.orgnih.gov While the broader literature points to its utility as an organic catalyst, specific examples of its application in a wide range of organic transformations are not extensively detailed in readily available sources. wikipedia.orgnih.gov The catalytic activity of copper-based materials, in general, is vast, encompassing C-C, C-N, C-O, C-S, and C-Se bond formations, often with the distinction between homogeneous and heterogeneous pathways being a key area of investigation. rsc.org
Catalytic Effects on Thermal Decomposition Processes (e.g., ammonium (B1175870) perchlorate)
Copper(II) oxalate and related copper compounds are known to influence the thermal decomposition of energetic materials like ammonium perchlorate (AP). nih.govdtic.milnih.govresearchgate.netaiaa.org While specific studies focusing solely on copper(II) oxalate as a catalyst for AP decomposition are not extensively detailed, the catalytic activity of copper oxides, which can be formed from the decomposition of copper oxalate, is well-documented. researchgate.netresearchgate.net Nano-sized copper(II) oxide (CuO), for instance, demonstrates high catalytic activity for the thermal decomposition of AP. researchgate.net The addition of CuO nanoparticles can lead to a significant decrease in the decomposition temperature of AP. researchgate.net
The general mechanism for the catalysis of AP decomposition by transition metal compounds, including copper complexes, is thought to involve the promotion of the decomposition of perchloric acid, a key intermediate in the breakdown of AP. dtic.mil For copper(II) catalyzed low-temperature decomposition of AP, one proposed mechanism involves the formation of a copper-ammine complex that is more reactive than uncomplexed ammonia. dtic.mil While cobalt oxalate has been studied as a catalyst for AP decomposition, with a proposed "self-crushing and self-distributed" mechanism, similar detailed mechanistic work on copper oxalate is less prevalent. nih.gov
Mechanistic Insights into Heterogeneous and Homogeneous Redox Catalysis
The catalytic activity of copper(II) oxalate is rooted in its redox properties, involving the Cu²⁺/Cu⁺ couple. acs.orgacs.org Recent research into the use of copper oxalate as an anode material for proton batteries has provided significant insights into its synchronous redox behavior. acs.orgacs.org During electrochemical processes, both the copper ion and the oxalate group (C₂O₄²⁻) act as redox centers. acs.org This involves the reversible transformation of Cu²⁺ to Cu⁺ and the C=O group in the oxalate to a C-O group, accompanied by coordination with protons. acs.org This dual-redox capability highlights the electronic flexibility of the compound. acs.orgacs.org
In the context of broader copper catalysis, the distinction between homogeneous and heterogeneous mechanisms is critical. rsc.orgnih.govrsc.orgresearchgate.net For instance, in C-C coupling reactions catalyzed by cuprous oxide (Cu₂O) nanoparticles, the reaction can proceed heterogeneously on the nanoparticle surface or homogeneously through a copper complex, depending on the reaction conditions such as the presence of a base. rsc.org The interplay between leached copper ions (homogeneous catalysis) and the solid catalyst surface (heterogeneous catalysis) can lead to complex and highly efficient catalytic systems. nih.gov The polyanionic structure of the oxalate ligand in copper oxalate helps to anchor the oxygen atoms through covalent bonds, which can prevent over-oxidation or over-reduction during redox transitions and enhance structural stability. acs.org
Interfacial and Growth Phenomena
Mechanisms of Nanocrystal Precipitation and Growth
The precipitation of copper oxalate (B1200264) nanocrystals is a rapid process, particularly at high supersaturations, which presents a challenge for detailed analytical study. nih.gov However, investigations combining in-situ particle size measurements with ex-situ techniques such as high-resolution scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray powder diffraction (XRD) have elucidated a multi-stage growth mechanism. nih.govresearchgate.netacs.org
In the initial phase of precipitation, occurring within the first 2 to 30 minutes, a core-shell growth model has been proposed. nih.govacs.org This model suggests the formation of particles with a poorly ordered core and a well-structured shell composed of nanosized crystallites, typically 50-70 nm in size. nih.govacs.org This initial growth is consistent with a "brick-by-brick" assembly model, where primary nanoparticles aggregate to form larger structures. nih.govacs.org
| Growth Stage | Time Period | Proposed Mechanism | Key Characteristics |
| Initial Growth | 2 - 30 minutes | Core-shell model; Brick-by-brick assembly | Poorly ordered core, well-structured shell of 50-70 nm crystallites. nih.govacs.org |
| Ripening | Up to 2 weeks | Surface energy minimization | Evolution into lens-shaped particles; elimination of high energy faces. nih.govacs.org |
Self-Assembly of Nanostructured Particles
Copper oxalate exhibits a remarkable ability to form self-assembled, ordered nanostructured particles. nih.govresearchgate.net This spontaneous process results in the formation of micrometer-scaled three-dimensional (3D) superstructures, also referred to as supracrystals. acs.org The self-assembly is driven by the anisotropic nature of the primary nanocrystals. acs.org
A detailed kinetic study has revealed a four-step process for the 3D self-assembly during aqueous precipitation acs.orgresearchgate.net:
Fast Agglomeration: Primary nanocrystals rapidly agglomerate into bulged particles. acs.orgresearchgate.net
Isotropic Growth: The bulged squares grow in all directions. acs.orgresearchgate.net
Anisotropic Growth: A slower growth phase occurs exclusively along two specific faces of the supracrystals. acs.orgresearchgate.net
Shape Transition: The particles lose their square shape and transition to a final circular morphology. acs.orgresearchgate.net
The solvent environment plays a crucial role in the self-assembly process. Aqueous precipitation leads to micrometer-scaled agglomerates, while precipitation in acetone (B3395972) can result in nanorods that exhibit 2D self-organization when deposited on a substrate. researchgate.net
Furthermore, the self-assembly process can be influenced by the presence of additives. For instance, the cationic surfactant cetyltrimethylammonium bromide (CTAB) can induce a transition from three-dimensional to two-dimensional morphologies by inhibiting the assembly of primary nanocrystals along a specific crystallographic direction. rsc.orgrsc.org The concentration of CTAB can be used to control the degree of this inhibition. rsc.orgrsc.org Other additives, such as hydroxypropylmethylcellulose (B13716658) and glycerin, can also modify the assembly speed ratios, allowing for the control of the final supracrystal shape. acs.org
| Step | Description | Key Feature |
| 1 | Fast agglomeration of primary nanocrystals. | Formation of initial bulged particles. acs.orgresearchgate.net |
| 2 | Growth of bulged squares in all directions. | Creation of distinct faces. acs.orgresearchgate.net |
| 3 | Slow growth exclusively along two faces. | Anisotropic development of the superstructure. acs.orgresearchgate.net |
| 4 | Loss of square shape and transition to circular form. | Final morphological evolution. acs.orgresearchgate.net |
Interaction with Self-Assembled Monolayers
The growth of copper oxalate can be directed through its interaction with functionalized surfaces, such as carboxy-terminated self-assembled monolayers (SAMs). acs.orgnih.gov A step-by-step deposition method, involving alternate immersion of the SAM-coated surface in ethanolic solutions of a copper salt (e.g., copper(II) acetate) and oxalic acid, allows for the controlled growth of copper oxalate layers. acs.orgnih.gov
Monitoring the deposition process with techniques like reflection absorption infrared spectroscopy (RAIRS) and quartz crystal microbalance with dissipation monitoring (QCM-D) reveals that the material grows as copper(II) oxalate ribbons. acs.orgnih.gov These ribbons are oriented roughly parallel to the surface of the SAM. acs.orgnih.gov The deposition of the copper salt results in a coverage of approximately 75% of a monolayer in each step. acs.orgnih.gov Subsequent deposition of oxalic acid forms a viscoelastic layer, and any acid not bound to copper ions as oxalate is removed during rinsing steps, indicating an initial aggregation phase. acs.orgnih.gov
Microscopic analysis using SEM and helium ion microscopy (HIM) shows the formation of needle-shaped structures, which may account for the viscoelastic behavior of the layer. acs.orgnih.gov This controlled, layer-by-layer growth on functionalized surfaces demonstrates the potential for fabricating structured copper oxalate thin films.
Crystallization Kinetics and Particle Evolution
The study of copper oxalate precipitation kinetics is essential for understanding and controlling the final particle characteristics. The process can be monitored over time, from minutes to weeks, to observe the evolution of particle size and morphology. nih.gov
Initial studies of the precipitation process show a rapid formation of secondary particles through the aggregation of primary nanocrystals within the first two minutes. researchgate.net These initial agglomerates are rough and have an average lateral dimension of about 1 micrometer. researchgate.net As the reaction proceeds, the particles become more defined. After 5 minutes, a square shape is observable, which becomes well-defined after 10 minutes. researchgate.net The particles continue to grow, reaching a maximum diameter of approximately 4 micrometers after two weeks. researchgate.net
The final particle structure consists of a disordered core, composed of both isolated and aggregated partially crystalline primary particles. researchgate.net The shell, in contrast, is ordered and formed by the assembly of strings of crystalline nanodomains, each 5-7 nm in size. researchgate.net The final crystal faces are formed layer by layer around the core through the self-assembly of these primary particles. researchgate.net
The viscosity of the reaction medium can influence the kinetics. For example, increasing the volume of glycerol (B35011), which is significantly more viscous than water, can slow the diffusion of ions and consequently hinder particle growth. nih.gov
| Time | Particle Morphology |
| 2 minutes | Rough, round-cornered agglomerates (~1 µm). researchgate.net |
| 5 minutes | Emergence of a square shape. researchgate.net |
| 10 minutes | Well-defined square shape. researchgate.net |
| 30 minutes | Continued growth. researchgate.net |
| 60 minutes | Further growth and refinement of shape. researchgate.net |
| 2 weeks | Final circular/lens shape (~4 µm diameter). researchgate.net |
Q & A
Q. What are the standard laboratory methods for synthesizing ethanedioic acid, cupric salt, and how can purity be validated?
Synthesis typically involves reacting copper(II) sulfate with sodium oxalate in aqueous solution. A recommended protocol includes:
- Dissolving equimolar amounts of copper sulfate (15 g in 100 mL water) and sodium oxalate in separate solutions .
- Gradually mixing the two solutions under stirring to precipitate copper(II) oxalate.
- Filtering, washing with distilled water, and drying at 60°C.
Purity validation methods: - Thermogravimetric Analysis (TGA): Confirm dehydration steps (e.g., hemihydrate at 55671-32-4 loses water at ~110°C) .
- X-ray Diffraction (XRD): Compare crystallinity to reference patterns (ICDD PDF 00-022-0283).
- Titration: Dissolve in dilute sulfuric acid and titrate with potassium permanganate to quantify oxalate content .
Q. What analytical techniques are critical for identifying copper(II) oxalate in mixed salt systems?
Key techniques include:
- Qualitative Tests:
- Spectroscopic Methods:
Q. How can researchers address discrepancies in solubility data for copper(II) oxalate?
Reported solubility varies due to hydration states and pH. For reproducibility:
- Standardize solvent conditions (e.g., 0.1 M H₂SO₄ vs. neutral water) .
- Document temperature (e.g., solubility increases at >50°C) and ionic strength .
- Use dynamic light scattering (DLS) to monitor particle aggregation in real time .
Advanced Research Questions
Q. What experimental designs are effective for studying the thermal decomposition kinetics of copper(II) oxalate?
A robust design includes:
- Non-isothermal TGA: Heat samples at 5–10°C/min under N₂ to track mass loss stages (dehydration, oxalate decomposition to CuO) .
- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from multiple heating rates .
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts (e.g., CO, CO₂) during decomposition .
Q. How can spectroscopic data resolve contradictions in copper(II) oxalate’s coordination geometry?
Conflicting reports on square planar vs. octahedral geometries arise from hydration. Strategies:
- X-ray Absorption Spectroscopy (XAS): Analyze Cu K-edge EXAFS to determine bond lengths and coordination number .
- EPR Spectroscopy: Measure g-values (e.g., g∥ ≈ 2.4 and g⊥ ≈ 2.1 for octahedral distortion) .
- Computational Modeling: Density Functional Theory (DFT) simulations to compare geometry stability .
Q. What methodologies are recommended for extracting copper(II) oxalate from environmental matrices (e.g., soil)?
Adapt soil extraction protocols for oxalate salts:
- Acid Extraction: Use acid ammonium oxalate (pH 3) to dissolve poorly crystalline phases without altering magnetite or organic-bound Cu .
- Sequential Extraction: Combine with hydroxylamine hydrochloride (for reducible fractions) and H₂O₂ (organic-bound) to isolate target phases .
- Validation: Cross-check with ICP-MS and XANES to confirm speciation .
Methodological Challenges and Solutions
Q. How should researchers design studies to mitigate interference from hydrated phases in copper(II) oxalate analysis?
Q. What statistical approaches are suitable for analyzing contradictory data in copper(II) oxalate reactivity studies?
- Multivariate Analysis: Apply Principal Component Analysis (PCA) to isolate variables (e.g., pH, temperature) influencing reactivity .
- Error Propagation Models: Quantify uncertainty in kinetic parameters using Monte Carlo simulations .
- Meta-Analysis: Aggregate data from peer-reviewed studies (exclude non-peer-reviewed sources like ) to identify trends .
Data Reporting Guidelines
- Thermodynamic Data: Report ΔH (enthalpy) and ΔS (entropy) for decomposition reactions with error margins .
- Spectral Data: Include raw FTIR/XRD files in supplementary materials for peer validation .
- Environmental Impact: Adhere to Clean Water Act guidelines (40 CFR 117.3) when documenting copper release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
